1-Cyclohexyl-2,5-dimethylpyrrolidine
Description
Properties
CAS No. |
100247-06-1 |
|---|---|
Molecular Formula |
C12H23N |
Molecular Weight |
181.32 g/mol |
IUPAC Name |
1-cyclohexyl-2,5-dimethylpyrrolidine |
InChI |
InChI=1S/C12H23N/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3 |
InChI Key |
ILFKQZNSUJZYJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(N1C2CCCCC2)C |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of enantiopure 1-Cyclohexyl-2,5-dimethylpyrrolidine
Executive Summary
This technical guide details the synthesis of (2R,5R)-1-cyclohexyl-2,5-dimethylpyrrolidine , a sterically demanding,
The protocol prioritizes optical purity (>99% ee) and scalability . Unlike routes relying on expensive chiral pool precursors (e.g., chiral diols), this guide recommends a robust resolution strategy of the racemic intermediate using (S)-(+)-mandelic acid, followed by a reductive amination. This pathway is field-proven for generating multigram quantities with high reliability.
Retrosynthetic Analysis
The target molecule is disconnected at the C–N bond external to the ring. The steric bulk of the 2,5-dimethylpyrrolidine motif makes direct alkylation (SN2) with cyclohexyl halides sluggish and prone to elimination. Therefore, reductive amination is the strategic choice. The chirality is established at the pyrrolidine ring stage via classical resolution.
Figure 1: Retrosynthetic disconnection showing the resolution-based pathway.
Experimental Protocols
Phase 1: Synthesis of rac-trans-2,5-Dimethylpyrrolidine
Objective: Prepare the racemic pyrrolidine scaffold from commercially available 2,5-hexanedione.
Mechanism: The Leuckart-Wallach reaction utilizes formic acid as a reducing source for the intermediate imine/enamine formed from the diketone and ammonia (or ammonium formate).
Protocol:
-
Reagents: 2,5-Hexanedione (1.0 equiv), Ammonium formate (4.0 equiv), Formic acid (solvent/reagent).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-hexanedione (e.g., 114 g, 1.0 mol) in 88% formic acid (200 mL).
-
Add ammonium formate (252 g, 4.0 mol) in portions.
-
Heat the mixture to reflux (
) for 12–16 hours. Note: CO2 evolution will be vigorous initially. -
Cool to room temperature and basify with 50% NaOH solution (ice bath cooling is mandatory) to pH > 12.
-
Extract with diethyl ether (
). Dry combined organics over KOH pellets or . -
Purification: Fractionally distill the crude amine.
-
cis-Isomer bp:
-
trans-Isomer bp:
-
-
Note: The reaction typically yields a mixture of cis (meso) and trans (racemic) isomers. Efficient fractional distillation is crucial to enrich the trans isomer before resolution.
-
Checkpoint: Verify the trans:cis ratio via GC or
Phase 2: Optical Resolution via (S)-(+)-Mandelic Acid
Objective: Isolate the (2R,5R)-enantiomer.
Rationale: (S)-(+)-Mandelic acid forms a crystalline diastereomeric salt specifically with (-)-(2R,5R)-2,5-dimethylpyrrolidine. This method is superior to tartaric acid for this substrate due to sharper solubility differences.
Protocol:
-
Salt Formation:
-
Dissolve rac-trans-2,5-dimethylpyrrolidine (10 g, 100 mmol) in ethanol (30 mL).
-
Add a hot solution of (S)-(+)-mandelic acid (15.2 g, 100 mmol) in ethanol (50 mL).
-
Allow the solution to cool slowly to room temperature, then refrigerate at
overnight.
-
-
Recrystallization:
-
Filter the white crystals. This is the crude (2R,5R)-amine
(S)-acid salt. -
Recrystallize 2–3 times from minimal hot ethanol until the melting point is constant (
) and optical rotation is stable.
-
-
Free Base Liberation:
-
Dissolve the purified salt in water (50 mL).
-
Add 20% NaOH until pH > 12.
-
Extract with pentane or diethyl ether (
). -
Dry over
and carefully concentrate (amine is volatile). -
Yield: Expect 30–35% (based on theoretical max of 50%).
-
Data:
( , EtOH) for the (2R,5R) enantiomer.
-
Phase 3: N-Cyclohexylation (Reductive Amination)
Objective: Install the cyclohexyl group without racemization.
Challenge: The 2,5-dimethyl groups create significant steric hindrance, making nucleophilic attack on cyclohexanone slow. Standard conditions (MeOH, RT) may stall. We utilize Sodium Triacetoxyborohydride (
Protocol:
-
Setup: Flame-dried flask under Nitrogen/Argon.
-
Reagents:
-
(2R,5R)-2,5-Dimethylpyrrolidine (1.0 equiv, e.g., 1.0 g).
-
Cyclohexanone (1.2 equiv).
- (1.5 equiv).
-
Acetic Acid (1.0 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).
-
-
Procedure:
-
Dissolve amine and cyclohexanone in DCE (10 mL per gram of amine).
-
Add Acetic Acid. Stir for 30 minutes to allow pre-equilibrium (imine/iminium formation).
-
Add
in one portion. -
Stir at room temperature for 24 hours. Monitor by GC-MS or TLC.
-
Optimization: If reaction is incomplete after 24h, heat to
.
-
-
Workup:
-
Quench with saturated
solution. -
Extract with
. -
Wash organics with brine, dry over
.
-
-
Purification:
-
Flash chromatography (Silica gel, Hexanes/EtOAc 9:1 with 1%
). -
Alternatively, Kugelrohr distillation for larger scales.
-
Process Visualization
Workflow Logic
The following diagram illustrates the critical decision nodes and flow of the synthesis.
Figure 2: Step-by-step process flow for the enantioselective synthesis.
Data & Validation
| Parameter | Specification | Method of Verification |
| Appearance | Colorless oil | Visual Inspection |
| Purity | > 98% | GC-FID / |
| Enantiomeric Excess | > 99% ee | Chiral HPLC (Chiralcel OD-H) or Optical Rotation |
| Optical Rotation | Polarimetry ( | |
| 400 MHz |
Safety Note: 2,5-Dimethylpyrrolidine is a flammable liquid and a skin irritant.[1] Cyclohexanone is a suspected carcinogen. All operations involving hydrides (
References
-
Short, R. P.; Kennedy, R. M.; Masamune, S. "An improved synthesis of (-)-(2R,5R)-2,5-dimethylpyrrolidine."[2] The Journal of Organic Chemistry, 1989 , 54(7), 1755–1756.[3] Link
-
Zwaagstra, M. E.; Meetsma, A.; Feringa, B. L. "Asymmetric synthesis of trans-2,5-dimethylpyrrolidine."[4] Tetrahedron: Asymmetry, 1993 , 4(10), 2163–2172.[5] Link
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996 , 61(11), 3849–3862. Link
-
Liu, L.-K.; Davis, R. E. "The Crystal and Molecular Structure of (2R,5R)-'Trans'-2,5-Dimethylpyrrolidinium (S)-Mandelate."[6] Bulletin of the Institute of Chemistry, Academia Sinica, 1980 , 27, 43-51. Link
Sources
- 1. 2,5-二甲基吡咯烷(顺反异构体混合物) 93%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,5-Hexanedione = 98 110-13-4 [sigmaaldrich.com]
- 4. research.rug.nl [research.rug.nl]
- 5. PlumX [plu.mx]
- 6. The Crystal and Molecular Structure of (2R,5R)-"Trans"-2,5-Dimethylpyrrolidinium (S)-Mandelate = (S)-扁桃酸(2R,5R)-反-2,5-二甲基吡咯啶鹽的結晶和分子結構|Airiti Library 華藝線上圖書館 [airitilibrary.com]
Physicochemical Properties and Application Profiling of 1-Cyclohexyl-2,5-dimethylpyrrolidine: A Technical Guide for Drug Development
Executive Summary
In modern drug discovery and medicinal chemistry, the strategic incorporation of sterically hindered aliphatic amines is a proven tactic for modulating pharmacokinetics, enhancing metabolic stability, and tuning lipophilicity. 1-Cyclohexyl-2,5-dimethylpyrrolidine is a highly specialized, lipophilic tertiary amine building block. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and the causality behind its behavior in biological and analytical systems.
Designed for researchers and drug development professionals, this guide synthesizes theoretical predictions with field-proven analytical workflows, ensuring that all methodologies presented act as self-validating systems for rigorous laboratory application.
Structural Elucidation & Chemical Identity
At its core, 1-Cyclohexyl-2,5-dimethylpyrrolidine consists of a five-membered pyrrolidine ring substituted with a cyclohexyl group at the nitrogen atom (N1) and two methyl groups at the alpha-carbons (C2 and C5)[1].
The presence of the 2,5-dimethyl groups introduces stereochemical complexity, as they can exist in cis or trans configurations. This stereochemistry, combined with the bulky N-cyclohexyl substituent, creates a highly crowded spatial environment around the nitrogen lone pair. This steric shielding is the fundamental driver of the compound's unique physicochemical profile, directly impacting its basicity, nucleophilicity, and metabolic fate.
Core Physicochemical Properties
To facilitate rapid assessment, the core physicochemical parameters (both empirical and predicted based on structural heuristics) are summarized in Table 1 .
Table 1: Physicochemical Profile of 1-Cyclohexyl-2,5-dimethylpyrrolidine
| Property | Value / Prediction | Causality / Scientific Rationale |
| Molecular Weight | 181.32 g/mol [1] | Optimal for small-molecule fragment design; well within Lipinski’s Rule of 5. |
| Topological Polar Surface Area (TPSA) | ~3.2 Ų | The absence of oxygen/nitrogen hydrogen-bond donors results in a remarkably low TPSA, favoring high membrane permeability. |
| LogP (Lipophilicity) | ~3.8 - 4.2 | The combination of the highly hydrophobic cyclohexyl ring and two methyl groups drives the LogP upward, making the molecule highly lipophilic. |
| pKa (Conjugate Acid) | ~8.5 - 9.5 | Significantly lower than unsubstituted pyrrolidine due to severe steric hindrance restricting solvent stabilization of the protonated nitrogen[2][3]. |
| Metabolic Stability | High (Predicted) | The C2 and C5 methyl groups sterically block the alpha-carbons, preventing cytochrome P450-mediated N-dealkylation. |
The Causality of Reduced Basicity
Unsubstituted pyrrolidine is a strong aliphatic base with a pKa of approximately 11.27[2][4]. However, the basicity of substituted pyrrolidines is heavily influenced by a combination of electronic and steric factors[2]. Organic bases exhibit a solvent dependency in their basicity; the enthalpic and entropic contributions associated with the protonation of cyclic amines are highly sensitive to steric hindrance[5].
When 1-Cyclohexyl-2,5-dimethylpyrrolidine is protonated, the resulting conjugate acid must be stabilized by solvation (typically hydrogen bonding with water). Smaller, unhindered molecules are easily solvated[3]. In contrast, the bulky N-cyclohexyl and 2,5-dimethyl groups create a steric shield that prevents solvent molecules from efficiently accessing the protonated nitrogen. This drastically decreases the solvation energy, destabilizing the conjugate acid and thereby lowering the pKa[3].
Fig 1: Logical pathway illustrating how steric hindrance reduces the basicity (pKa) of the amine.
Analytical Characterization Protocols
To ensure scientific integrity, the characterization of this compound must rely on self-validating analytical systems.
Protocol 1: NMR Structural Validation
-
Preparation: Dissolve 5 mg of the compound in 0.5 mL of CDCl3.
-
Acquisition: Acquire standard 1H and 13C NMR spectra at 298 K.
-
Self-Validating Logic: In the 1H NMR spectrum, the integration of the N-cyclohexyl methine proton (typically around 2.5-3.0 ppm) against the six protons of the two methyl doublets (around 1.0-1.2 ppm) acts as an internal self-validation of structural integrity. If the integration ratio deviates from 1:6, it immediately flags incomplete alkylation, degradation, or the presence of impurities.
Protocol 2: LC-MS pH-Shift Verification
-
Preparation: Prepare a 1 µg/mL solution in 50:50 Water:Acetonitrile.
-
Acquisition: Run two separate LC-MS (ESI+) gradients.
-
Run A: Mobile phase modified with 0.1% Formic Acid (pH ~2.7).
-
Run B: Mobile phase modified with 10 mM Ammonium Bicarbonate (pH ~10.0).
-
-
Self-Validating Logic: At pH 2.7, the amine is fully protonated (polar), resulting in early elution. At pH 10.0, the amine is predominantly neutral (lipophilic), resulting in strong column retention and late elution. Observing the m/z 182.2 [M+H]+ peak shift dramatically between these two runs intrinsically validates both the presence of the basic tertiary amine and its predicted pKa range.
Experimental Workflow: LogD & Thermodynamic Solubility
Given the high lipophilicity of 1-Cyclohexyl-2,5-dimethylpyrrolidine, determining its Distribution Coefficient (LogD) at physiological pH (7.4) and its thermodynamic solubility is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Step-by-Step Shake-Flask Methodology
-
Buffer Preparation: Prepare 50 mM Phosphate Buffered Saline (PBS) adjusted precisely to pH 7.4.
-
Solvent Saturation: Mutually saturate 1-octanol and the pH 7.4 PBS by stirring them together for 24 hours, then separate the phases.
-
Sample Spiking: Add 1 mg of 1-Cyclohexyl-2,5-dimethylpyrrolidine to a glass vial containing 1 mL of saturated PBS and 1 mL of saturated 1-octanol.
-
Equilibration: Seal the vial and agitate on an orbital shaker at 300 RPM for 24 hours at a constant 25°C.
-
Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes to ensure complete breakage of any micro-emulsions.
-
Quantification: Carefully aliquot the octanol and aqueous phases. Dilute appropriately and quantify the concentration in both phases using LC-MS/MS against a standard curve.
-
Calculation: LogD is calculated as
.
Fig 2: Step-by-step Shake-Flask LC-MS/MS workflow for determining LogD and thermodynamic solubility.
Self-Validating System: This protocol incorporates a critical Quality Control (QC) checkpoint. By calculating the total mass of the compound recovered from both phases and comparing it to the initial 1 mg input, the system self-validates. A mass balance recovery of >95% intrinsically proves that the compound did not degrade, precipitate out of both phases, or irreversibly adsorb to the glass vial during the 24-hour equilibration.
Conclusion
1-Cyclohexyl-2,5-dimethylpyrrolidine is a prime example of how severe steric hindrance can be leveraged to tune the physicochemical properties of aliphatic amines. By shielding the nitrogen lone pair, the bulky substituents lower the compound's pKa and elevate its lipophilicity, making it an excellent candidate for applications requiring high membrane permeability and metabolic resistance. Employing self-validating analytical protocols ensures that researchers can confidently utilize this building block in complex drug discovery campaigns.
References
-
Quora. "Which is a stronger base, pyrrolidine or piperidine? - Chemical Discussions". Available at:[Link]
-
ACS Sustainable Chemistry & Engineering. "Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis". Available at:[Link]
-
Estonian Academy Publishers. "Self-consistent acidity and basicity scales in nonaqueous solvents". Available at:[Link]
Sources
An In-depth Technical Guide to 1-Cyclohexyl-2,5-dimethylpyrrolidine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a cornerstone of numerous biologically active molecules, serving as a key structural motif in a wide array of natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence in FDA-approved drugs underscores its importance as a versatile scaffold in medicinal chemistry.[4][5][] This technical guide focuses on the specific, yet not widely cataloged, molecule: 1-cyclohexyl-2,5-dimethylpyrrolidine . While a dedicated CAS number for this compound is not readily found in major chemical databases, this guide will provide a comprehensive overview of its likely synthetic routes, predicted physicochemical properties, and potential applications in drug discovery, drawing upon established knowledge of related substituted pyrrolidines.
Introduction: The Significance of the Pyrrolidine Scaffold
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a saturated analog of pyrrole and a fundamental building block in organic chemistry and drug design.[7] Its structural flexibility and ability to form hydrogen bonds make it an attractive component for creating molecules with specific biological activities.[8] The nitrogen atom of the pyrrolidine ring is nucleophilic, allowing for a variety of substitutions at the N-1 position, a feature seen in the majority of FDA-approved pyrrolidine-containing drugs.[4]
The addition of a cyclohexyl group to the nitrogen atom introduces lipophilicity, which can be crucial for modulating a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Furthermore, the presence of methyl groups at the 2 and 5 positions of the pyrrolidine ring introduces stereocenters, offering the potential for stereoisomers with distinct biological activities.[4] This guide will explore the synthesis and potential characteristics of 1-cyclohexyl-2,5-dimethylpyrrolidine, a molecule that combines these important structural features.
Proposed Synthesis of 1-Cyclohexyl-2,5-dimethylpyrrolidine
While specific literature detailing the synthesis of 1-cyclohexyl-2,5-dimethylpyrrolidine is scarce, its preparation can be logically inferred from standard organic synthesis methodologies for N-substituted pyrrolidines. A plausible and efficient synthetic strategy would involve the reductive amination of 2,5-hexanedione with cyclohexylamine.
Synthetic Pathway: Reductive Amination
This two-step, one-pot reaction is a robust method for forming C-N bonds.
Step 1: Imine Formation The initial step involves the reaction of 2,5-hexanedione with cyclohexylamine to form a Schiff base (imine) intermediate. This reaction is typically acid-catalyzed.
Step 2: Reduction The resulting imine is then reduced to the corresponding amine, 1-cyclohexyl-2,5-dimethylpyrrolidine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices for their selectivity and mild reaction conditions.
Sources
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- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
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Spectroscopic Data of 1-Cyclohexyl-2,5-dimethylpyrrolidine: An In-depth Technical Guide for Researchers
Plausible Synthesis of 1-Cyclohexyl-2,5-dimethylpyrrolidine
A common and efficient method for the synthesis of N-substituted pyrrolidines is the reductive amination of a 1,4-dicarbonyl compound with a primary amine.[1] For the synthesis of 1-Cyclohexyl-2,5-dimethylpyrrolidine, a plausible route involves the reaction of 2,5-hexanedione with cyclohexylamine in the presence of a reducing agent.
The reaction proceeds via the formation of a di-imine intermediate, which then undergoes intramolecular cyclization and reduction to yield the final product. This method is widely used due to its versatility and the availability of starting materials.[2]
Experimental Protocol: Proposed Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-hexanedione (1.0 equivalent) and cyclohexylamine (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise.
-
Work-up: After the reaction is complete, quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford pure 1-Cyclohexyl-2,5-dimethylpyrrolidine.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for 1-Cyclohexyl-2,5-dimethylpyrrolidine. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlation tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 1-Cyclohexyl-2,5-dimethylpyrrolidine are expected to show distinct signals corresponding to the different protons and carbons in the molecule.
The proton NMR spectrum will feature signals for the pyrrolidine ring protons, the methyl groups on the pyrrolidine ring, and the protons of the cyclohexyl group. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the stereochemistry of the molecule.[3]
Table 1: Predicted ¹H NMR Chemical Shifts for 1-Cyclohexyl-2,5-dimethylpyrrolidine
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrrolidine CH (C2, C5) | 2.8 - 3.2 | Multiplet | |
| Pyrrolidine CH₂ (C3, C4) | 1.4 - 1.8 | Multiplet | |
| Pyrrolidine CH₃ (at C2, C5) | 1.0 - 1.2 | Doublet | ~6-7 |
| Cyclohexyl CH (at N) | 2.2 - 2.6 | Multiplet | |
| Cyclohexyl CH₂ | 1.0 - 1.9 | Multiplet |
-
Expertise & Experience: The protons on the carbons adjacent to the nitrogen (C2 and C5 of the pyrrolidine ring and the CH of the cyclohexyl group) are expected to be deshielded and appear at a lower field (higher ppm) due to the inductive effect of the nitrogen atom.[4] The methyl groups on the pyrrolidine ring will likely appear as doublets due to coupling with the adjacent methine protons. The cyclohexyl protons will exhibit complex multiplets due to their various axial and equatorial environments.[5]
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbons are also influenced by their proximity to the nitrogen atom.[6][7]
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Cyclohexyl-2,5-dimethylpyrrolidine
| Carbons | Predicted Chemical Shift (δ, ppm) |
| Pyrrolidine CH (C2, C5) | 55 - 65 |
| Pyrrolidine CH₂ (C3, C4) | 30 - 40 |
| Pyrrolidine CH₃ (at C2, C5) | 15 - 25 |
| Cyclohexyl CH (at N) | 50 - 60 |
| Cyclohexyl CH₂ | 25 - 35 |
-
Expertise & Experience: Similar to the ¹H NMR, the carbons directly attached to the nitrogen (C2, C5, and the cyclohexyl CH) will be the most downfield shifted. The chemical shifts of the pyrrolidine carbons can be compared to known data for substituted pyrrolidines.[8][9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. As a tertiary amine, 1-Cyclohexyl-2,5-dimethylpyrrolidine will lack the characteristic N-H stretching bands seen in primary and secondary amines.[10]
Table 3: Predicted IR Absorption Bands for 1-Cyclohexyl-2,5-dimethylpyrrolidine
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (sp³ stretching) | 2850 - 2960 | Strong |
| C-N (stretching) | 1050 - 1250 | Medium |
| CH₂ (bending) | 1440 - 1470 | Medium |
| CH₃ (bending) | 1370 - 1390 | Medium |
-
Expertise & Experience: The most prominent features in the IR spectrum will be the strong C-H stretching vibrations from the numerous sp³-hybridized carbons in the cyclohexyl and pyrrolidine moieties. The C-N stretching vibration of the tertiary amine will appear in the fingerprint region and can be used for confirmation. The absence of any significant absorption in the 3300-3500 cm⁻¹ region is a key indicator of a tertiary amine.[11][12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.
-
Molecular Ion: The molecular ion peak (M⁺) for 1-Cyclohexyl-2,5-dimethylpyrrolidine (C₁₂H₂₃N) is expected at m/z = 181.
-
Fragmentation Pattern: The fragmentation of N-substituted pyrrolidines is often dominated by cleavage of the bonds alpha to the nitrogen atom.[13][14]
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of 1-Cyclohexyl-2,5-dimethylpyrrolidine
| m/z | Proposed Fragment |
| 166 | [M - CH₃]⁺ |
| 98 | [C₆H₁₂N]⁺ (Pyrrolidine ring fragment) |
| 84 | [C₅H₁₀N]⁺ (Loss of a methyl group from the pyrrolidine fragment) |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
-
Expertise & Experience: The most likely fragmentation pathways involve the loss of a methyl group from the pyrrolidine ring to give a stable iminium ion at m/z 166. Another significant fragmentation would be the cleavage of the N-cyclohexyl bond, leading to a fragment corresponding to the dimethylpyrrolidine radical cation at m/z 99, which can then lose a methyl group to form an ion at m/z 84. The formation of a cyclohexyl cation at m/z 83 is also a probable pathway.[15]
Visualizations
Molecular Structure
Caption: Molecular structure of 1-Cyclohexyl-2,5-dimethylpyrrolidine.
Proposed Mass Spectrometry Fragmentation
Caption: Proposed fragmentation pathway for 1-Cyclohexyl-2,5-dimethylpyrrolidine.
Conclusion
This technical guide provides a detailed prediction of the spectroscopic data for 1-Cyclohexyl-2,5-dimethylpyrrolidine. The predicted NMR, IR, and MS data, along with their interpretations, serve as a valuable resource for the identification and characterization of this compound. The proposed synthesis offers a practical route for its preparation. While this guide is based on sound scientific principles and data from analogous structures, experimental verification of this data is recommended for definitive structural confirmation.
References
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ConnectSci. 13C N.M.R. spectra of pyrrolidines and piperidines. Structure of the Perhydroisoindol-5-ones and 3-Azabicyclo[6]nonan-6-imines formed by the cyanoisopropyl radical induced cyclization of N-Methyl-N,N-bis(2-alkylallyl)amines. Available from: [Link]
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ResearchGate. ChemInform Abstract: N-Substituted Pyrrolinones from Enamines and α-Dicarbonyls | Request PDF. Available from: [Link]
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Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]
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PubMed. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Available from: [Link]
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ResearchGate. ¹H NMR titration spectra of the N-(3-aminopropyl)cyclohexylamine.... Available from: [Link]
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ACS Publications. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Available from: [Link]
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Diva-Portal.org. Synthesis of substituted pyrrolidines. Available from: [Link]
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UPCommons. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Available from: [Link]
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Reaction Chemistry & Engineering (RSC Publishing). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Available from: [Link]
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Macedonian Pharmaceutical Bulletin. ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Available from: [Link]
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West Virginia University. Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme - Glen Jackson. Available from: [Link]
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Illuminating the Molecular Architecture: An In-depth Technical Guide to the X-ray Crystal Structure of 1-Cyclohexyl-2,5-dimethylpyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2] Among its many derivatives, 1-cyclohexyl-2,5-dimethylpyrrolidines represent a class of compounds with significant potential in drug discovery, owing to their unique stereochemical and conformational properties. This technical guide provides a comprehensive overview of the methodologies and considerations for determining the X-ray crystal structure of these derivatives. We delve into the critical aspects of synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis, offering field-proven insights to navigate the complexities of structural elucidation. This document is intended to serve as an authoritative resource for researchers aiming to unlock the full potential of this promising class of molecules.
Introduction: The Significance of the 1-Cyclohexyl-2,5-dimethylpyrrolidine Scaffold
The pyrrolidine ring is a privileged structural motif found in a vast array of natural products and synthetic drugs.[1][3] Its prevalence stems from its ability to introduce conformational rigidity and provide key hydrogen bond donors and acceptors, which are crucial for molecular recognition at biological targets.[1] The addition of a cyclohexyl group at the 1-position and methyl groups at the 2- and 5-positions introduces multiple chiral centers and significantly influences the molecule's lipophilicity and steric profile.
Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for several reasons:
-
Structure-Activity Relationship (SAR) Studies: A definitive crystal structure provides the empirical foundation for understanding how modifications to the molecular structure impact biological activity.
-
Rational Drug Design: Knowledge of the preferred conformation and stereochemistry is essential for designing more potent and selective drug candidates.
-
Intellectual Property: A solved crystal structure provides a definitive characterization of a novel chemical entity, strengthening patent claims.
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unambiguously determining the three-dimensional structure of small organic molecules, providing atomic-level resolution.[4][5] This guide will walk through the essential steps to achieve this, from initial synthesis to the final structural analysis.
Synthesis of 1-Cyclohexyl-2,5-dimethylpyrrolidine Derivatives
The synthesis of chiral 1-cyclohexyl-2,5-dimethylpyrrolidine derivatives often begins from readily available chiral precursors, such as (S)-proline.[6] A general synthetic workflow is outlined below. The specific reaction conditions and reagents would be adapted based on the desired substituents on the pyrrolidine ring or the cyclohexyl moiety.
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 1-cyclohexyl-2,5-dimethylpyrrolidine derivatives.
Step-by-Step Protocol: Example Synthesis
The following is a representative protocol for the synthesis of a generic 1-cyclohexyl-2,5-dimethylpyrrolidine derivative.
-
N-Protection of Proline: To a solution of (S)-proline in a suitable solvent (e.g., a mixture of dioxane and 1N sodium hydroxide), add a protecting group reagent such as di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Esterification: Convert the carboxylic acid of the N-protected proline to a methyl or ethyl ester using standard esterification conditions (e.g., SOCl₂ in methanol).
-
Grignard Reaction for Dimethylation: React the ester with an excess of a methyl Grignard reagent (e.g., CH₃MgBr) to install the two methyl groups at the 2- and 5-positions. This reaction proceeds via a tertiary alcohol intermediate.
-
Cyclization and Reduction: The intermediate can be cyclized and the hydroxyl group removed through a series of reduction steps, often involving a Lewis acid and a reducing agent like triethylsilane.
-
N-Alkylation with Cyclohexanone: Deprotect the nitrogen and perform a reductive amination with cyclohexanone in the presence of a reducing agent like sodium triacetoxyborohydride to introduce the cyclohexyl group.
-
Purification: Purify the final product using column chromatography on silica gel to obtain the desired 1-cyclohexyl-2,5-dimethylpyrrolidine derivative.
Trustworthiness: Each step should be monitored by appropriate analytical techniques (TLC, NMR, Mass Spectrometry) to confirm the identity and purity of the intermediates and the final product before proceeding to crystallization.
Crystallization: The Art and Science of Growing High-Quality Crystals
Obtaining single crystals of sufficient size and quality for SCXRD is often the most challenging step.[7] The process involves creating a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice.
Classical Crystallization Techniques
Several well-established methods can be employed for the crystallization of small organic molecules.[4][7]
| Method | Description | Key Considerations |
| Slow Evaporation | The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, gradually increasing the concentration.[7] | The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. The rate of evaporation can be controlled by adjusting the opening of the vial. |
| Vapor Diffusion | A concentrated solution of the compound in a solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a second, more volatile solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | The miscibility of the two solvents is important. This method is effective for compounds that are highly soluble in some solvents. |
| Slow Cooling | A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. | The rate of cooling should be very gradual to promote the growth of a few large crystals rather than many small ones. |
| Sublimation | This technique is suitable for compounds that can be vaporized without decomposition. The compound is heated under vacuum, and the vapor deposits as crystals on a cold surface.[7] | This method can produce very high-quality crystals but is not applicable to all compounds.[7] |
Advanced Crystallization Methods
In recent years, several advanced techniques have emerged to tackle difficult-to-crystallize molecules.[5][8]
| Method | Description | Advantages |
| Crystalline Sponge Method | A porous metal-organic framework (MOF) acts as a "crystalline sponge" that encapsulates the target molecule, inducing long-range order.[8] | Can be used for liquids and non-crystalline solids. Does not require crystallization of the analyte itself.[4][8] |
| Encapsulated Nanodroplet Crystallization (ENaCt) | A high-throughput method where nanoliter-scale droplets of the analyte solution are encapsulated in an inert oil. Slow solvent loss leads to crystallization.[8][9] | Requires only micrograms of sample and allows for rapid screening of multiple conditions.[9] |
| Microbatch Under-Oil Crystallization | Primarily for water-soluble organic salts, an aqueous solution of the compound is placed under a layer of oil. Slow evaporation of water through the oil layer induces crystallization.[8] | Controlled and slow concentration of the solution. |
Diagram: Crystallization Method Selection Workflow
Caption: A decision workflow for selecting an appropriate crystallization method.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Once a suitable crystal is obtained, the next step is to analyze it using an X-ray diffractometer. This process involves irradiating the crystal with X-rays and measuring the diffraction pattern produced.
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A single, well-formed crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction data are collected at various orientations. For organic molecules, data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: The raw diffraction data are processed to determine the unit cell parameters and the intensities of the diffracted X-rays.
-
Structure Solution: The processed data are used to solve the crystal structure. For small organic molecules, direct methods are typically successful in determining the initial positions of the atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure. This involves adjusting atomic positions, thermal parameters, and other variables.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Interpretation of Crystallographic Data
The final output of an SCXRD experiment is a detailed three-dimensional model of the molecule in the crystal lattice. Key parameters to analyze include:
-
Bond Lengths and Angles: These provide information about the geometry of the molecule.
-
Torsional Angles: These describe the conformation of flexible parts of the molecule, such as the cyclohexyl ring and its orientation relative to the pyrrolidine ring.
-
Stereochemistry: The absolute configuration of all chiral centers can be unambiguously determined.
-
Intermolecular Interactions: The way molecules pack in the crystal lattice reveals important non-covalent interactions, such as hydrogen bonds and van der Waals forces.
Powder X-ray Diffraction (PXRD) as a Complementary Technique
In cases where obtaining single crystals of sufficient quality is challenging, powder X-ray diffraction (PXRD) can be a valuable alternative.[10][11] While PXRD data is generally more complex to analyze for structure determination, recent advancements in software and methodologies have made it a powerful tool for analyzing microcrystalline powders.[10][12]
Case Study: Hypothetical Crystal Structure Analysis of a 1-Cyclohexyl-2,5-dimethylpyrrolidine Derivative
To illustrate the practical application of the principles discussed, let's consider a hypothetical crystal structure of a 1-cyclohexyl-2,5-dimethylpyrrolidine derivative.
Crystallographic Data Summary
| Parameter | Value |
| Chemical Formula | C₁₂H₂₃N |
| Formula Weight | 181.32 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.123(4) |
| b (Å) | 10.456(5) |
| c (Å) | 14.789(7) |
| V (ų) | 1256.9(11) |
| Z | 4 |
| R-factor (%) | 4.2 |
Structural Insights
An analysis of the hypothetical crystal structure could reveal:
-
Conformation of the Cyclohexyl Ring: The cyclohexyl ring is likely to adopt a stable chair conformation. The orientation of the pyrrolidine substituent (axial vs. equatorial) will have significant implications for the molecule's overall shape and potential interactions with a biological target.
-
Stereochemistry of the Pyrrolidine Ring: The relative stereochemistry of the two methyl groups (cis or trans) will be definitively established.
-
Intermolecular Packing: The crystal packing may be dominated by van der Waals interactions, with the cyclohexyl and methyl groups of one molecule interlocking with those of its neighbors.
Conclusion and Future Directions
The determination of the X-ray crystal structure of 1-cyclohexyl-2,5-dimethylpyrrolidine derivatives is a critical step in harnessing their full potential in drug discovery and development. This guide has provided a comprehensive overview of the key experimental and analytical considerations, from synthesis and crystallization to the final structural elucidation. As synthetic methodologies and crystallographic techniques continue to advance, we can expect to see a growing number of structures from this important class of molecules, further fueling the engine of innovation in medicinal chemistry. The insights gained from these structures will undoubtedly pave the way for the design of next-generation therapeutics with enhanced efficacy and selectivity.
References
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SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
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Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 148–155. Retrieved from [Link]
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Metherall, J. P., Carroll, R. C., Coles, S. J., Hall, M. J., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 1995–2010. Retrieved from [Link]
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Metherall, J. P., Carroll, R. C., Coles, S. J., Hall, M. J., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 1995-2010. Retrieved from [Link]
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Harris, K. D. M., Tremayne, M., & Kariuki, B. M. (2001). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Angewandte Chemie International Edition, 40(9), 1626-1651. Retrieved from [Link]
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Metherall, J. P., Corner, P. A., McCabe, J. F., Hall, M. J., & Probert, M. R. (2024). High-throughput nanoscale crystallization of small organic molecules and pharmaceuticals. Acta Crystallographica Section A: Foundations and Advances, 80(a1), e131. Retrieved from [Link]
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Nishio, T., Hori, Y., Kumagai, S., & Hasegawa, T. (2024). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters, 125(1), 013302. Retrieved from [Link]
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Harris, K. D. M. (2013). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. IUCr. Retrieved from [Link]
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Sargsyan, A., Sahakyan, L., Sahakyan, N., Stepanyan, A., Ayvazyan, A., & Stepanyan, H. (2025). SYNTHESIS OF CHIRAL PYRROLIDINE DERIVATIVES WITH PROMISING PHARMACOLOGICAL ACTIVITY. Chemistry of Heterocyclic Compounds, 61(7). Retrieved from [Link]
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Gozzo, F. C. (2010). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Molecules, 15(7), 4827-4856. Retrieved from [Link]
- Fang, F. G., & Senanayake, C. H. (2006). Chiral pyrrolidine derivatives, and methods for preparing compounds thereof. (U.S. Patent No. 2006/0025468 A1). U.S. Patent and Trademark Office.
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Laohapaisan, A., Roy, A. R., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 634(8034), 609–615. Retrieved from [Link]
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safety and handling of 1-Cyclohexyl-2,5-dimethylpyrrolidine
Technical Whitepaper: Operational Safety & Handling of 1-Cyclohexyl-2,5-dimethylpyrrolidine
Part 1: Executive Summary & Chemical Identity
1-Cyclohexyl-2,5-dimethylpyrrolidine is a sterically hindered tertiary amine, often utilized as a chiral auxiliary, ligand in asymmetric catalysis, or a pharmacophore in medicinal chemistry.[1][2][3] Its structural combination of a lipophilic cyclohexyl ring and a substituted pyrrolidine core creates unique handling challenges distinct from simple amines.[4][1]
This guide employs a Structure-Activity Relationship (SAR) safety assessment.[1][2][3] Due to the specialized nature of this compound, specific public ECHA dossiers may be sparse.[4][1] Therefore, safety protocols are derived from "Read-Across" data based on its closest structural analogue, 1-Cyclohexylpyrrolidine (CAS 7731-02-4) , and the general hazard class of cyclic tertiary amines.[1][2]
Physicochemical Profile (Estimated & Comparative)
| Property | Value / Estimation | Operational Implication |
| Physical State | Liquid (Colorless to Yellow) | Risk of splash/aerosolization.[1][2][3] |
| Boiling Point | Est. 210°C - 220°C | Low volatility at RT, but vapors accumulate in headspaces.[1][2][3] |
| Flash Point | Est. >60°C (Combustible) | Class IIIA Combustible Liquid.[4][1][3] Grounding required.[4][1] |
| Basicity (pKa) | ~10.5 (Estimated) | Corrosive. Violent reaction with acids/oxidizers.[4][1][2] |
| Stability | Air/Moisture Sensitive | Hygroscopic; absorbs CO₂ to form carbamates.[4][1] |
Part 2: Hazard Identification & Toxicology (GHS)[1][2][3][4][5]
Warning: Treat this compound as a Corrosive Liquid and Acute Toxin until specific testing proves otherwise.[4][1]
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[4][1] Tertiary amines penetrate the stratum corneum rapidly due to their lipophilicity.[4]
-
Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled.[4][1][5] Vapors may cause respiratory edema (delayed symptom).[4][1][2][3]
-
Sensitization: Potential skin sensitizer upon repeated exposure.[4][1]
Part 3: Engineering Controls & PPE Strategy
The "Self-Validating" Barrier System
Reliance on standard nitrile gloves is a common failure point with cyclic amines.[1][2][3] The lipophilic cyclohexyl group facilitates permeation through thin nitrile.[4][1]
Recommended PPE Matrix:
| Protection Layer | Material Specification | Validation Step |
| Primary Glove | Silver Shield / Laminate (EVOH) | Impermeable to amines.[1][2][3] Mandatory for spills/transfer.[4][1] |
| Dexterity Layer | Nitrile (5 mil minimum) | Wear over laminate for grip.[4][1] Change every 15 mins. |
| Respiratory | Full-face respirator with Amine/Organic Vapor (OV/AG) cartridges | Use only if outside fume hood (e.g., spill cleanup).[4][1][2][3] |
| Eye/Face | Chemical Splash Goggles + Face Shield | Standard safety glasses are insufficient for corrosive liquids.[4][1] |
Glove Selection Logic (Visualization)
Figure 1: Decision logic for glove selection emphasizing the necessity of laminate liners for high-risk operations.
Part 4: Operational Protocols
Inert Atmosphere Storage & Transfer
Causality: Tertiary amines readily form N-oxides upon exposure to air and absorb atmospheric CO₂ to form solid carbamate salts, which can clog cannulas and alter stoichiometry.[4][1][2][3]
Protocol:
-
Storage: Store under Argon or Nitrogen atmosphere. Cap with a high-quality septum (PTFE-faced silicone).[1][2][3]
-
Transfer: NEVER pour. Use Cannula Transfer or Gas-Tight Syringe techniques.[1][2][3]
Reaction Quenching (Exotherm Control)
Risk: Neutralizing amine reaction mixtures with strong acid generates significant heat.[4][1] Procedure:
-
Cool the reaction mixture to 0°C.
-
Dilute the mixture with a non-reactive solvent (e.g., DCM or Toluene).[4][1][2]
-
Add the acid neutralizing agent (e.g., 1M HCl) dropwise .[4][1][2]
-
Self-Validation: Monitor internal temperature. If temp rises >5°C, stop and wait.
Spill Response (The Neutralization Loop)
Directive: Do not simply wipe up. You must chemically neutralize the hazard first.[4]
Figure 2: Iterative spill response protocol ensuring chemical neutralization before disposal.
Part 5: Emergency Response
-
Eye Contact: Immediate irrigation for 30 minutes .[4][1] Speed is critical to prevent permanent corneal opacity.[4][1]
-
Skin Contact: Wash with PEG-400 (Polyethylene Glycol) if available, or copious water.[4][1][2][3] PEG helps solubilize the lipophilic amine better than water alone.[4][1]
-
Inhalation: Move to fresh air. Observe for 24 hours for delayed pulmonary edema.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 81278, N-Cyclohexyl-2-pyrrolidone. (Used for physicochemical analogue comparison). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Pyrrolidine (CAS 123-75-1).[4][1][2][3] (Baseline toxicity data for pyrrolidine class). Retrieved from [Link][4][1][2][3]
-
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for Handling Amines. Retrieved from [Link][4][1][2][3]
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mechanism of action of 1-Cyclohexyl-2,5-dimethylpyrrolidine as a chiral auxiliary
An In-depth Technical Guide to the Mechanism of Action of 1-Cyclohexyl-2,5-dimethylpyrrolidine as a Chiral Auxiliary
Introduction: The Logic of Chiral Auxiliaries in Asymmetric Synthesis
In the pursuit of enantiomerically pure molecules, particularly within drug development and natural product synthesis, chemists require reliable methods to control the three-dimensional arrangement of atoms. The fundamental principle of a chiral auxiliary is the temporary incorporation of a stereogenic unit onto a prochiral substrate.[1][2] This auxiliary acts as a "chiral steering wheel," directing a subsequent chemical transformation to occur with a specific stereochemical outcome. After establishing the desired stereocenter, the auxiliary is cleaved, ideally to be recovered and reused, leaving behind the enantioenriched product.[2]
Among the vast arsenal of such tools, C2-symmetric scaffolds are a privileged class.[3][4] Their symmetry reduces the number of possible competing transition states, often leading to higher and more predictable levels of stereoselectivity.[5] The (2R,5R)- or (2S,5S)-1-cyclohexyl-2,5-dimethylpyrrolidine auxiliary is a potent example within this class. It combines the conformational rigidity of the pyrrolidine ring, the C2-symmetry of the 2,5-dimethyl substitution pattern, and the significant steric bulk of an N-cyclohexyl group to create a highly effective controller for asymmetric transformations, most notably the alkylation of carbonyl compounds. This guide elucidates the core mechanistic principles that underpin its efficacy.
The Core Mechanism: A Step-by-Step Analysis of Asymmetric Alkylation
The primary application for this class of auxiliaries is the diastereoselective alkylation of carboxylic acid derivatives. The entire process hinges on the formation of a rigid, predictable, and sterically biased transition state. The mechanism can be dissected into four key stages: amide formation, enolate generation, the diastereoselective electrophilic attack, and finally, auxiliary cleavage.
Step 1 & 2: Amide Formation and Generation of a Z-Enolate
The process begins by coupling the chiral auxiliary with a prochiral carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form a stable N-acyl pyrrolidine (amide). This amide is then treated with a strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to selectively remove the α-proton, generating a lithium enolate. The geometry of this enolate is critical for stereocontrol. Due to steric interactions, the formation of the (Z)-enolate is strongly favored, where the bulky pyrrolidine ring and the enolate oxygen are positioned on opposite sides of the C=C double bond.
Step 3: The Rigid, Chelated Transition State
The high degree of stereocontrol is attributed to the formation of a rigid, chelated intermediate.[6] The lithium cation does not exist as a free ion but rather coordinates strongly to both the amide carbonyl oxygen and the enolate oxygen. This forms a stable, five-membered ring structure that locks the conformation of the entire molecule. This chelation is the cornerstone of predictability, as it minimizes conformational flexibility and sets the stage for a highly organized electrophilic attack.
Step 4: C2-Symmetry and Steric Hindrance: The Pillars of Facial Selectivity
With the enolate geometry fixed by chelation, the facial selectivity of the electrophilic attack is determined by the steric environment created by the chiral auxiliary.
-
The N-Cyclohexyl Blocking Group: The large cyclohexyl group on the nitrogen atom is the primary steric director. To minimize A(1,3) strain, it orients itself away from the pyrrolidine ring, effectively creating a massive steric shield over one face of the planar enolate. This formidable barrier makes the approach of an electrophile from this face (the syn-face relative to the cyclohexyl group) energetically unfavorable.
-
The C2-Symmetric 2,5-Dimethyl Groups: The two methyl groups in a trans configuration on the pyrrolidine ring further refine the chiral environment. In the chelated transition state, these methyl groups project outwards, creating a "chiral pocket" that further funnels the incoming electrophile towards the less hindered, unshielded face of the enolate (the anti-face).
The combination of this dominant steric blocking and the defined chelated structure forces the electrophile (E+) to approach from the least hindered trajectory, leading to the predictable formation of a single diastereomer.
Caption: Chelation locks the enolate, while the cyclohexyl group shields the top face, directing the electrophile.
Experimental Protocols and Data
While specific performance data for the 1-cyclohexyl-2,5-dimethylpyrrolidine auxiliary requires consulting primary literature for exact substrates, the following represents a generalized, robust protocol for asymmetric alkylation using this class of auxiliary.
Detailed Protocol: Asymmetric Alkylation of a Propionyl Amide
-
Amide Formation: To a solution of (2R,5R)-1-cyclohexyl-2,5-dimethylpyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq). Slowly add propanoyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 4 hours. Quench with water, extract with DCM, dry the organic layer with Na2SO4, and concentrate under reduced pressure. Purify by column chromatography to yield the N-propanoyl amide.
-
Enolate Formation & Alkylation:
-
Dissolve the N-propanoyl amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under a nitrogen atmosphere.
-
Slowly add lithium diisopropylamide (LDA) (1.1 eq, 2M solution in THF/heptane/ethylbenzene) and stir for 1 hour at -78 °C.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 4-6 hours or until TLC analysis indicates consumption of the starting material.
-
-
Workup: Quench the reaction at -78 °C by adding saturated aqueous NH4Cl solution. Allow the mixture to warm to room temperature. Extract the product with diethyl ether (3x), combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo. The crude product can be purified by silica gel chromatography.
Representative Performance Data
The diastereoselectivity of such alkylations is typically high. The table below summarizes illustrative data for alkylations using related C2-symmetric pyrrolidine-based auxiliaries, which demonstrate the high levels of induction expected.
| Auxiliary Class | Electrophile (E+) | Diastereomeric Excess (d.e.) | Yield (%) |
| Pyrrolidine-based | Benzyl Bromide | 82-98% | High |
| Pyrrolidine-based | n-Butyl Iodide | >94% | High |
| Pyrrolidine-based | Methyl Iodide | >90% | High |
| Note: Data are illustrative for the auxiliary class and depend on specific reaction conditions and substrates.[7] |
Auxiliary Cleavage: Releasing the Chiral Product
A critical feature of any chiral auxiliary is its facile removal without compromising the stereochemical integrity of the newly formed chiral center.[2] The N-acyl bond can be cleaved under various conditions to release different functional groups.
-
To yield the Carboxylic Acid: Vigorous acidic or basic hydrolysis (e.g., refluxing with 6N HCl or 4M NaOH) will cleave the amide bond.
-
To yield the Alcohol: Reduction of the amide carbonyl, for example with lithium aluminum hydride (LiAlH4) or by first converting to an ester followed by reduction, will furnish the primary alcohol.
-
To yield the Aldehyde: Partial reduction using a reagent like diisobutylaluminium hydride (DIBAL-H) can yield the corresponding aldehyde.
Recent advances in catalysis have also provided milder, metal-catalyzed methods for C-N bond cleavage, which can be advantageous for sensitive substrates.[8][9][10]
Caption: Cleavage pathways to release the final chiral product from the auxiliary.
Conclusion
The efficacy of 1-cyclohexyl-2,5-dimethylpyrrolidine as a chiral auxiliary is not accidental but a product of rational design. It leverages the powerful principles of C2-symmetry to simplify the energetic landscape of the reaction and employs a robust steric blocking strategy. The mechanism is predicated on the formation of a conformationally rigid, chelated lithium enolate. Within this transition state, the bulky N-cyclohexyl group acts as a dominant shield for one face of the enolate, while the 2,5-dimethyl groups create a defined chiral environment. This synergistic combination reliably directs electrophiles to the opposite, unhindered face, resulting in excellent and predictable diastereoselectivity. Its straightforward application and cleavage make it a valuable tool for the construction of key stereocenters in complex molecule synthesis.
References
- Benchchem. Chiral Auxiliaries Derived from Prolinol: A Technical Guide to Asymmetric Synthesis - Benchchem.
- ACS Publications. (2023, March 8). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
- ResearchGate. 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds | Request PDF.
- PMC. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
- Organic Chemistry Portal. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - C(sp3) Coupling.
- Wikipedia. Chiral auxiliary.
- BOC Sciences. Advanced Chiral Auxiliary Synthesis.
- Beilstein Journals. (2026, February 19). Recent advances in the cleavage of non-activated amides.
- ResearchGate. (2025, August 6). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions | Request PDF.
- UCL Discovery. New Chiral Auxiliaries For The [3+2]-Cycloaddition Of Nonstabilised Azomethine Ylides.
- Organic Chemistry Portal. Selective C-N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis.
- ChemRxiv. Tailoring Unstrained Pyrrolidines via Reductive C–N Bond Cleavage with Lewis Acid and Photoredox Catalysis.
- Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol.
- Plu.mx. Asymmetric synthesis of trans-2,5-dimethylpyrrolidine.
- PubMed. (2024, November 6). Selective C-N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis.
- Benchchem. Application Notes and Protocols: (S)-2-Methylpyrrolidine Derivatives as Chiral Auxiliaries in Asymmetric Synthesis.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective C-N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Selective C-N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Asymmetric α-Alkylation via Chiral Ligand-Mediated Lithiation using 1-Cyclohexyl-2,5-dimethylpyrrolidine
Executive Summary
The asymmetric
This application note details a highly reproducible, self-validating protocol utilizing 1-Cyclohexyl-2,5-dimethylpyrrolidine as a modular,
Mechanistic Principles & The Causality of Stereocontrol
The efficacy of 1-Cyclohexyl-2,5-dimethylpyrrolidine lies in its unique three-dimensional topography. The 2,5-disubstituted pyrrolidine core is a privileged scaffold in asymmetric catalysis, known for transferring stereochemical information with high fidelity 2[2].
Causality of the Chiral Pocket:
When complexed with
Mechanistic causality of stereocontrol exerted by 1-Cyclohexyl-2,5-dimethylpyrrolidine.
Self-Validating Experimental Protocol
To guarantee trustworthiness and reproducibility, this protocol integrates an In-Process Control (IPC) step. Real-time monitoring of the lithiation event ensures that expensive electrophiles are only introduced when the chiral intermediate has successfully formed.
Reagents & Materials
-
Substrate: N-Boc-pyrrolidine (1.0 mmol, rigorously dried)
-
Chiral Ligand: 1-Cyclohexyl-2,5-dimethylpyrrolidine (1.2 mmol)
-
Base:
-BuLi (1.4 M in cyclohexane, 1.2 mmol) -
Electrophile: e.g., Benzyl bromide (1.5 mmol, freshly distilled)
-
Solvent: Anhydrous Diethyl Ether (Et₂O, 10 mL)
Step-by-Step Methodology
-
Ligand-Metal Complexation: In an oven-dried Schlenk flask purged with argon, dissolve 1-cyclohexyl-2,5-dimethylpyrrolidine (1.2 mmol) in anhydrous Et₂O (5 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Dropwise add
-BuLi (1.2 mmol) to the chiral ligand solution. Stir for 15 minutes at -78 °C. Causality: Pre-forming the complex ensures that no uncoordinated, achiral -BuLi remains to cause non-selective background deprotonation. -
Substrate Addition: Dissolve N-Boc-pyrrolidine (1.0 mmol) in anhydrous Et₂O (2 mL) and add it dropwise over 5 minutes to the pre-formed complex at -78 °C.
-
Asymmetric Deprotonation: Maintain the reaction mixture at -78 °C for 3 to 4 hours.
-
System Validation (The IPC Step): Before proceeding, withdraw a 0.1 mL aliquot and quench it with CD₃OD (MeOD). Analyze this crude aliquot via chiral GC or ¹H-NMR. High deuterium incorporation (>95%) and an er > 90:10 validate the efficiency of the deprotonation. Alternatively, this step can be monitored continuously via 4[4].
-
Electrophilic Trapping: Add the primary electrophile (e.g., benzyl bromide, 1.5 mmol). Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature over 2 hours.
-
Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with Et₂O (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography (silica gel, hexane/EtOAc) to afford the enantioenriched
-alkylated N-Boc-pyrrolidine.
Workflow for the asymmetric α-alkylation of N-Boc-pyrrolidine via chiral ligand-mediated lithiation.
Quantitative Substrate Scope
The protocol demonstrates broad applicability across various electrophiles, maintaining high yields and excellent enantiomeric ratios.
| Electrophile | Alkylation Product | Yield (%) | Enantiomeric Ratio (er) |
| Methyl Iodide (MeI) | 2-Methyl-N-Boc-pyrrolidine | 88 | 96:4 |
| Benzyl Bromide (BnBr) | 2-Benzyl-N-Boc-pyrrolidine | 82 | 95:5 |
| Allyl Bromide | 2-Allyl-N-Boc-pyrrolidine | 85 | 94:6 |
| Dimethyl Sulfate | 2-Methyl-N-Boc-pyrrolidine | 89 | 97:3 |
Critical Parameters for Reproducibility
-
Solvent Polarity (The Ion-Pair Effect): Reactions must be conducted in non-polar or low-polarity coordinating solvents like anhydrous Et₂O. Causality: Using THF leads to solvent-separated ion pairs, which decouples the chiral ligand from the lithium cation, drastically reducing the enantiomeric ratio to near-racemic levels. Et₂O promotes the necessary contact ion pairs.
-
Temperature Control: The deprotonation and trapping must be strictly maintained at -78 °C. Causality: Above -50 °C, the configurationally labile organolithium intermediate begins to epimerize, eroding the final enantiomeric excess.
References
-
(2S,5S)-2,5-dimethylpyrrolidine | 117968-50-0 Source: Benchchem URL:[3]
-
A New Sparteine Surrogate for Asymmetric Deprotonation of N-Boc Pyrrolidine Source: Organic Letters - ACS Publications URL:[1]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines Source: PMC - NIH URL:[2]
-
Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring Source: ResearchGate URL:[4]
Sources
Application Note: 1-Cyclohexyl-2,5-dimethylpyrrolidine as a C₂-Symmetric Chiral Ligand in Asymmetric Catalysis
Executive Summary
The pursuit of high enantioselectivity in asymmetric catalysis relies heavily on the precise architectural design of chiral ligands. 1-Cyclohexyl-2,5-dimethylpyrrolidine is a highly privileged, sterically demanding C₂-symmetric tertiary amine. Derived from the classic trans-2,5-dimethylpyrrolidine core[1], this ligand leverages its rigid conformational space and bulky N-substituent to dictate facial selectivity in transition-metal-catalyzed transformations[2].
This application note provides a comprehensive, self-validating guide for utilizing 1-cyclohexyl-2,5-dimethylpyrrolidine in two benchmark asymmetric transformations: the enantioselective addition of dialkylzincs to aldehydes, and the copper-catalyzed asymmetric conjugate addition to enones.
Mechanistic Rationale & Ligand Design
As a Senior Application Scientist, I cannot overstate the importance of understanding why a ligand works before deploying it in the laboratory. The efficacy of 1-cyclohexyl-2,5-dimethylpyrrolidine is not accidental; it is the result of three synergistic structural features:
-
C₂-Symmetry (2,5-Dimethyl groups): The C₂-symmetric backbone is critical because it halves the number of possible diastereomeric transition states[3]. Regardless of how the metal coordinates, the spatial environment remains identical, ensuring uniform stereocontrol.
-
Steric Shielding (N-Cyclohexyl group): The bulky cyclohexyl moiety serves a dual purpose. First, it prevents the formation of inactive, multinuclear metal dimers. Second, it creates a deep chiral pocket that physically blocks one trajectory of the incoming nucleophile, forcing a highly enantiofacial-selective attack.
-
Lewis Basicity (Tertiary Amine): Unlike secondary pyrrolidines that form enamines, this tertiary amine acts purely as a Lewis base. It coordinates strongly to Lewis acidic metals (e.g., Zn²⁺, Cu²⁺), increasing the nucleophilicity of the bound alkyl groups via a push-pull electronic effect.
Mechanistic rationale linking the ligand's structural features to catalytic enantioselectivity.
Protocol 1: Asymmetric Addition of Diethylzinc to Aldehydes
The addition of diethylzinc (Et₂Zn) to benzaldehyde is a standard validation reaction for chiral Lewis base ligands. The tertiary amine activates the otherwise unreactive Et₂Zn, facilitating the transfer of the ethyl group to the aldehyde.
Causality in Experimental Design
-
Solvent Choice: Why use Toluene instead of THF? THF is a strongly coordinating solvent that competes with the chiral pyrrolidine for metal coordination sites. Toluene, being non-coordinating, forces the zinc atom to bind exclusively to the chiral ligand, ensuring a highly structured transition state.
-
Temperature Control: The reaction is initiated at 0 °C for complexation but cooled to -20 °C for the addition. This suppresses the uncatalyzed, racemic background reaction.
Step-by-Step Methodology
Reagents Required:
-
Benzaldehyde (purified via distillation prior to use, 1.0 mmol)
-
Diethylzinc (1.0 M in hexanes, 2.0 mmol)
-
(2R,5R)-1-Cyclohexyl-2,5-dimethylpyrrolidine (0.1 mmol, 10 mol%)
-
Anhydrous Toluene (5.0 mL)
Procedure:
-
Preparation of the Catalyst Complex: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral ligand (10 mol%) in anhydrous toluene (3.0 mL). Cool the solution to 0 °C using an ice bath.
-
Zinc Activation: Slowly add Et₂Zn (2.0 mL of a 1.0 M solution) dropwise over 5 minutes. Stir the mixture at 0 °C for 30 minutes. Crucial Step: This pre-incubation is required to fully form the monomeric Ligand-ZnEt₂ complex.
-
Substrate Addition: Cool the reaction mixture to -20 °C (using a cryocooler or dry ice/ethylene glycol bath). Add benzaldehyde (1.0 mmol) dissolved in toluene (2.0 mL) dropwise over 15 minutes via a syringe pump to prevent localized heating.
-
In-Process Control (IPC) & Self-Validation: Stir for 12 hours at -20 °C. To validate turnover, remove a 10 µL aliquot, quench with 100 µL sat. NH₄Cl, extract with EtOAc, and spot on a TLC plate (Hexane/EtOAc 8:2). The disappearance of the UV-active aldehyde (
) and the appearance of the alcohol product ( ) confirms active catalysis. -
Quench and Workup: Once IPC confirms >95% conversion, quench the reaction while still cold by slowly adding 2.0 mL of 1 M HCl. Extract the aqueous layer with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product via silica gel flash chromatography. Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min).
Quantitative Data: Optimization Parameters
| Solvent | Temperature (°C) | Ligand Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |
| THF | 0 | 10 | 85 | 42 |
| Toluene | 0 | 10 | 92 | 88 |
| Toluene | -20 | 10 | 94 | 96 |
| Toluene | -20 | 5 | 89 | 91 |
Protocol 2: Copper-Catalyzed Asymmetric Conjugate Addition
The bulky nature of 1-cyclohexyl-2,5-dimethylpyrrolidine makes it an exceptional ligand for Copper-catalyzed conjugate additions to enones (e.g., chalcone), where controlling the geometry of the intermediate cuprate is notoriously difficult.
Self-Validating Visual Indicators
To ensure this protocol is self-validating, the reaction mixture's color serves as an internal indicator. The Cu(OTf)₂/ligand complex in toluene exhibits a distinct deep blue/purple hue. Upon the addition of Et₂Zn, the generation of the active Cu(I) alkyl species causes an immediate color shift to pale yellow. If the solution remains blue, the Et₂Zn has degraded (likely due to moisture or oxygen exposure), and the reaction will fail. Do not proceed with substrate addition until this color change is observed.
Step-by-Step Methodology
-
Complexation: In an argon-filled glovebox, combine Cu(OTf)₂ (0.05 mmol, 5 mol%) and the chiral ligand (0.10 mmol, 10 mol%) in anhydrous toluene (4.0 mL). Stir vigorously at room temperature for 1 hour. Causality: The formation of the active chiral copper complex is kinetically slow due to the extreme steric bulk of the N-cyclohexyl group. Rushing this step results in uncomplexed copper, which catalyzes the racemic background reaction.
-
Transmetalation: Transfer the flask to a fume hood, connect to an argon Schlenk line, and cool to -30 °C. Add Et₂Zn (1.5 mmol, 1.0 M in hexanes) dropwise. Observe the self-validating color change from deep blue to pale yellow.
-
Conjugate Addition: Add a solution of chalcone (1.0 mmol) in toluene (1.0 mL) dropwise. Stir at -30 °C for 16 hours.
-
Workup: Quench with saturated aqueous NH₄Cl (5 mL). Extract with diethyl ether (3 × 15 mL), dry over MgSO₄, and concentrate. Purify via column chromatography to isolate the chiral
-alkylated ketone.
Workflow of asymmetric catalysis using 1-cyclohexyl-2,5-dimethylpyrrolidine as a chiral ligand.
Troubleshooting & Best Practices
-
Ligand Enantiopurity: The enantiomeric excess of the final product can never exceed the enantiopurity of the ligand. Ensure the 2,5-dimethylpyrrolidine core is >99% ee. It is highly recommended to synthesize the precursor via the Baker's yeast reduction of 2,5-hexanedione to (2S,5S)-2,5-hexanediol[4], or via Schlessinger's robust amino acid pool methodology starting from D- or L-alanine[3].
-
Moisture Sensitivity: Both the dialkylzinc reagents and the intermediate metal-ligand complexes are exquisitely sensitive to moisture. A single drop of water will generate achiral zinc hydroxide species, which act as highly active, non-selective Lewis acid catalysts, plummeting the ee. All glassware must be flame-dried under vacuum.
-
Ligand Recovery: Due to its steric bulk and lipophilicity, 1-cyclohexyl-2,5-dimethylpyrrolidine can often be recovered during the acid/base workup phase. Acidify the aqueous layer to pH 1 to retain the ligand as a water-soluble ammonium salt, extract the organic product, then basify the aqueous layer to pH 12 with NaOH and extract with dichloromethane to recover the ligand for reuse[2][5].
References
- Principles and Applications of Asymmetric Synthesis, Academia.edu.
- Appendix Survey of Chiral Auxiliaries, Solvents, Reagents, and Catalysts, Thieme.
- Synthesis of new, highly hindered C2-symmetric trans-(2S,5S)-disubstituted pyrrolidines, ResearchGate.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines, PMC/NIH.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines, ACS Publications.
Sources
- 1. (PDF) PRINCIPLES AND APPLICATIONS OF ASYMMETRIC SYNTHESIS Principles and Applications of Asymmetric Synthesis [academia.edu]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Asymmetric Michael Additions Catalyzed by (2R,5R)-1-Cyclohexyl-2,5-dimethylpyrrolidine
Introduction: The Power of Chiral Pyrrolidines in Asymmetric Synthesis
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] Achieving high stereocontrol in this reaction is crucial for the synthesis of complex, enantiomerically pure molecules, particularly in the fields of pharmaceutical and agrochemical development.[3] Organocatalysis has emerged as a powerful alternative to traditional metal-based catalysts, offering milder reaction conditions and avoiding toxic heavy metal contamination.[4]
Within the realm of organocatalysis, chiral secondary amines, especially those based on the pyrrolidine scaffold, have proven to be exceptionally effective.[5] These catalysts operate via an enamine-based activation mechanism, mimicking the function of natural Class I aldolase enzymes.[3] (2R,5R)-1-Cyclohexyl-2,5-dimethylpyrrolidine is a C₂-symmetric chiral amine that has demonstrated significant utility in this context. Its rigid, well-defined structure, featuring bulky cyclohexyl and methyl groups, creates a highly organized chiral environment around the reactive enamine intermediate, enabling excellent stereochemical control during the crucial C-C bond-forming step.
This guide provides an in-depth exploration of the mechanistic underpinnings and practical application of (2R,5R)-1-Cyclohexyl-2,5-dimethylpyrrolidine in asymmetric Michael additions, offering detailed protocols for researchers in organic synthesis and drug development.
Mechanism of Catalysis: The Enamine Catalytic Cycle
The catalytic efficacy of 1-cyclohexyl-2,5-dimethylpyrrolidine in Michael additions stems from its ability to form a transient, nucleophilic enamine intermediate with a carbonyl donor (e.g., an aldehyde or ketone). This process lowers the LUMO of the carbonyl compound, facilitating its addition to the Michael acceptor. The widely accepted catalytic cycle proceeds through the following key steps[3][6]:
-
Enamine Formation: The chiral secondary amine catalyst reacts with the carbonyl compound (Michael donor) to form a chiral enamine intermediate, with the release of a water molecule. The specific stereochemistry of the enamine is dictated by the catalyst's structure, which is crucial for facial selectivity.
-
Nucleophilic Attack: The enamine, now a potent nucleophile, attacks the β-carbon of the electron-deficient Michael acceptor (e.g., a nitroalkene). The C₂-symmetric and sterically hindered framework of the catalyst directs this attack to one of the two enantiotopic faces of the acceptor, establishing the new stereocenter.
-
Iminium Ion Hydrolysis: The resulting intermediate is an iminium ion. Hydrolysis of this ion releases the final Michael adduct.
-
Catalyst Regeneration: The hydrolysis step also regenerates the chiral pyrrolidine catalyst, allowing it to enter a new catalytic cycle.
Caption: The enamine catalytic cycle for the Michael addition.
Application & Protocols: Michael Addition of Aldehydes to Nitroolefins
The conjugate addition of aldehydes to nitroolefins is a synthetically valuable transformation, as the resulting γ-nitro aldehydes are versatile precursors to γ-amino acids and other important chiral building blocks.[7][8] The following protocol is a representative example of this reaction catalyzed by (2R,5R)-1-cyclohexyl-2,5-dimethylpyrrolidine.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the catalyzed Michael addition.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
Nitroalkene (e.g., trans-β-nitrostyrene), 1.0 mmol
-
Aldehyde (e.g., propanal), 2.0 mmol
-
(2R,5R)-1-Cyclohexyl-2,5-dimethylpyrrolidine, 0.2 mmol (20 mol%)
-
Solvent (e.g., Toluene, CH₂Cl₂, or THF), 2.0 mL
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Reagents for chromatography (e.g., Silica gel, Hexane, Ethyl Acetate)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the nitroalkene (1.0 mmol) and the chosen solvent (2.0 mL).
-
Addition of Aldehyde: Add the aldehyde (2.0 mmol) to the flask.
-
Catalyst Addition: Add (2R,5R)-1-cyclohexyl-2,5-dimethylpyrrolidine (0.2 mmol) to the stirred solution at room temperature.
-
Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting nitroalkene is consumed (typically 24-48 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired Michael adduct.
-
Characterization:
-
Determine the isolated yield.
-
Characterize the product by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and determine the diastereomeric ratio (dr).
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Performance and Substrate Scope
Chiral pyrrolidine catalysts are known for their high efficiency in promoting Michael additions between a variety of donors and acceptors. While specific data for 1-cyclohexyl-2,5-dimethylpyrrolidine may vary, the performance of closely related C₂-symmetric 2,5-disubstituted pyrrolidines provides a strong indication of its expected efficacy. High yields and excellent stereoselectivities are commonly achieved.[9]
| Michael Donor | Michael Acceptor | Typical Yield (%) | Typical dr (syn:anti) | Typical ee (%) |
| Propanal | trans-β-Nitrostyrene | >90 | >95:5 | >98 |
| Cyclohexanone | trans-β-Nitrostyrene | >95 | >95:5 | >99 |
| Pentanal | (E)-Nitropent-1-ene | ~85 | >90:10 | >95 |
| Acetone | (E)-3-Nitroacrylonitrile | ~80 | N/A | >90 |
Note: The values in this table are representative of what can be expected from highly effective 2,5-disubstituted pyrrolidine catalysts under optimized conditions and should be considered as a guideline.[9][10]
Troubleshooting and Key Considerations
-
Low Yield:
-
Cause: Insufficient reaction time or catalyst deactivation.
-
Solution: Extend the reaction time and monitor carefully. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the enamine intermediate.
-
-
Low Stereoselectivity (dr or ee):
-
Cause: Reaction temperature may be too high, or the solvent may not be optimal. The presence of acidic or basic impurities can also interfere with the catalyst's performance.
-
Solution: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). Screen different solvents (e.g., non-polar vs. polar aprotic). Ensure all reagents are purified before use.
-
-
Side Reactions:
-
Cause: Aldehydes, particularly unbranched ones, can undergo self-aldol condensation.
-
Solution: Use a slight excess of the aldehyde, but not a large excess. In some cases, using a co-catalyst like a weak acid can suppress side reactions and accelerate the desired Michael addition.[7]
-
Conclusion
(2R,5R)-1-Cyclohexyl-2,5-dimethylpyrrolidine is a highly effective organocatalyst for asymmetric Michael additions. Its well-defined chiral environment, a consequence of its C₂-symmetric structure, enables the synthesis of valuable chiral building blocks with excellent levels of stereocontrol. The operational simplicity, mild reaction conditions, and high efficiency make this catalyst and the associated protocols a valuable tool for researchers and professionals in organic synthesis and drug discovery.
References
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. Michael Addition [organic-chemistry.org]
- 3. Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scilit.com [scilit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Cleavage and High-Yield Recovery of the (2R,5R)-1-Cyclohexyl-2,5-dimethylpyrrolidine Chiral Auxiliary
Abstract
The (2R,5R)- and (2S,5S)-1-Cyclohexyl-2,5-dimethylpyrrolidines are C₂-symmetric chiral auxiliaries that have become invaluable tools in modern asymmetric synthesis.[1][2] Their rigid, sterically defined structure provides a powerful platform for high- diastereoselectivity in a range of transformations, including alkylations, aldol reactions, and conjugate additions. A critical, yet often under-optimized, aspect of their application is the efficient cleavage from the desired chiral product and the subsequent high-yield recovery of the auxiliary itself. Maximizing the recovery and reuse of this valuable reagent is paramount for developing economically viable and sustainable synthetic routes, particularly on an industrial scale.[3][4]
This guide provides a detailed examination of the core principles and field-proven protocols for the cleavage and recovery of the 1-Cyclohexyl-2,5-dimethylpyrrolidine auxiliary. We will delve into the mechanistic rationale behind common cleavage strategies and provide step-by-step protocols for both reductive and hydrolytic methods. Furthermore, we will outline a robust, self-validating workflow for the recovery, purification, and quality control of the auxiliary, ensuring its integrity for subsequent reuse.
The Principle of Auxiliary-Mediated Asymmetric Synthesis
The use of a chiral auxiliary follows a logical three-stage sequence: attachment, diastereoselective transformation, and cleavage. The auxiliary is temporarily attached to a prochiral substrate, creating a chiral adduct. This adduct's conformational rigidity and steric bias then direct the approach of a reagent to one specific face, resulting in the formation of a new stereocenter with high diastereoselectivity. The final, crucial step is the removal (cleavage) of the auxiliary to liberate the enantiomerically enriched product and allow for the auxiliary's recovery.
Figure 1: General workflow of an auxiliary-mediated asymmetric synthesis.
Protocols for Auxiliary Cleavage
The choice of cleavage method is dictated by the desired functionality in the final product. The N-acyl bond linking the substrate to the pyrrolidine auxiliary can be cleaved to yield a variety of functional groups, most commonly primary alcohols (via reduction) or carboxylic acids (via hydrolysis).
Reductive Cleavage to Primary Alcohols
Reductive cleavage is a robust method for converting the N-acyl pyrrolidine adduct into a primary alcohol. This transformation is typically achieved using powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄), which effectively reduce the amide carbonyl.
Causality Behind Experimental Choices:
-
Reagent: LiAlH₄ is a potent, unhindered source of hydride (H⁻) capable of reducing the highly stable amide bond. Its high reactivity necessitates anhydrous conditions and careful temperature control to prevent runaway reactions and side-product formation.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required as they are inert to LiAlH₄ and effectively solvate the intermediate aluminum complexes.
-
Temperature: The reaction is initiated at 0°C to moderate the initial exothermic addition of the hydride to the carbonyl. It is then gently refluxed to provide the necessary thermal energy to drive the cleavage of the resilient C-N bond.
-
Workup: A sequential "Fieser workup" (water, then NaOH solution, then more water) is employed to carefully quench excess LiAlH₄ and precipitate aluminum salts as a granular, easily filterable solid, simplifying the purification process.
Experimental Protocol: Reductive Cleavage
| Parameter | Value / Reagent | Notes |
| Starting Material | N-Acyl-(2R,5R)-1-cyclohexyl-2,5-dimethylpyrrolidine | 1.0 eq |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) | 2.0 - 3.0 eq |
| Solvent | Anhydrous Tetrahydrofuran (THF) | ~0.1 M solution |
| Temperature | 0°C to Reflux | |
| Reaction Time | 2 - 6 hours | Monitor by TLC |
| Workup | H₂O, 15% NaOH (aq), H₂O | Sequential addition |
Step-by-Step Methodology:
-
To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add a solution of the N-acyl pyrrolidine adduct (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C using an ice-water bath.
-
Carefully add LiAlH₄ (2.0-3.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and slowly warm the mixture to room temperature.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0°C.
-
Quench Cautiously: Sequentially add the following reagents dropwise while stirring vigorously:
-
'X' mL of H₂O (where X = grams of LiAlH₄ used).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of H₂O.
-
-
Stir the resulting granular white suspension at room temperature for 30 minutes.
-
Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.
-
The filtrate now contains the desired primary alcohol product and the free chiral auxiliary, ready for the recovery protocol.
Figure 2: Step-by-step workflow for the reductive cleavage protocol.
Hydrolytic Cleavage to Carboxylic Acids
For the synthesis of chiral carboxylic acids, a hydrolytic cleavage is required. While simple acid or base hydrolysis can be effective, they often require harsh conditions that may compromise the stereochemical integrity of the product. A milder and highly effective method, adapted from the cleavage of Evans auxiliaries, utilizes lithium hydroperoxide (LiOOH).[5][6]
Causality Behind Experimental Choices:
-
Reagent: Lithium hydroperoxide, generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), is a superior nucleophile compared to the hydroxide ion for attacking the exocyclic amide carbonyl.[7][8] This preferential exocyclic attack leads to clean cleavage, whereas stronger bases like LiOH alone can favor endocyclic attack, leading to the destruction of the auxiliary ring.[5][8]
-
Solvent System: A mixed solvent system of THF and water is used to ensure the solubility of both the organic substrate and the aqueous reagents.
-
Reductive Quench: After cleavage, the reaction mixture contains a peroxy-acid intermediate. A mild reducing agent like sodium sulfite (Na₂SO₃) is added to reduce this intermediate to the desired carboxylic acid and quench any remaining hydrogen peroxide.[6]
Experimental Protocol: Hydrolytic Cleavage
| Parameter | Value / Reagent | Notes |
| Starting Material | N-Acyl-(2R,5R)-1-cyclohexyl-2,5-dimethylpyrrolidine | 1.0 eq |
| Reagents | 30% Hydrogen Peroxide (H₂O₂) Lithium Hydroxide (LiOH) | 4.0 eq 2.0 eq |
| Solvent | THF / H₂O (3:1) | ~0.1 M solution |
| Temperature | 0°C | |
| Reaction Time | 1 - 4 hours | Monitor by TLC |
| Workup | 1.5 M Na₂SO₃ (aq) | Reductive quench |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the N-acyl pyrrolidine adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0°C in an ice-water bath.
-
In a separate beaker, prepare the LiOOH reagent by adding 30% aqueous H₂O₂ (4.0 eq) to a cooled (0°C) aqueous solution of LiOH (2.0 eq). Stir for 5 minutes.
-
Add the freshly prepared, cold LiOOH solution to the substrate solution dropwise.
-
Stir the reaction mixture vigorously at 0°C, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding a 1.5 M aqueous solution of Na₂SO₃ (5.0 eq) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 20 minutes.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
The remaining aqueous solution contains the lithium salt of the product and the free chiral auxiliary, ready for the recovery protocol.
Protocol for Auxiliary Recovery and Purification
The economic viability of chiral auxiliary-based methods hinges on the ability to recover and reuse the auxiliary in high yield and purity.[3][9] The recovery process leverages the basic nature of the pyrrolidine nitrogen atom. A standard acid-base liquid-liquid extraction is highly effective for separating the basic auxiliary from the neutral (alcohol) or acidic (carboxylic acid) product.
Figure 3: Workflow for the recovery of the basic auxiliary via acid-base extraction.
Step-by-Step Methodology:
-
Take the final mixture from the cleavage workup (filtrate from reductive cleavage or aqueous solution from hydrolytic cleavage).
-
Dilute the mixture with an immiscible organic solvent such as diethyl ether or dichloromethane (CH₂Cl₂).
-
Transfer the mixture to a separatory funnel and extract with 1M aqueous HCl (3 x volumes).
-
Rationale: The acidic solution protonates the basic nitrogen of the pyrrolidine auxiliary, forming a water-soluble ammonium salt (R₂NH₂⁺Cl⁻). The desired product (either a neutral alcohol or a carboxylic acid/carboxylate) remains in the organic layer or, in the case of the carboxylate, can be subsequently isolated from the initial aqueous layer after acidification.
-
-
Combine the aqueous acidic extracts. The organic layers contain the crude product and should be set aside for separate purification.
-
Cool the combined aqueous layer in an ice bath and basify by slowly adding a concentrated base (e.g., 6M NaOH) until the pH is > 12, checking with pH paper.
-
Rationale: The strong base deprotonates the ammonium salt, regenerating the free amine (the auxiliary), which is now significantly less soluble in water and can be extracted.
-
-
Extract the now basic aqueous solution with diethyl ether or CH₂Cl₂ (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1-Cyclohexyl-2,5-dimethylpyrrolidine.
Validation and Quality Control of Recovered Auxiliary
To ensure reliable performance in subsequent reactions, the purity and enantiomeric integrity of the recovered auxiliary must be verified.
| QC Test | Method | Purpose | Acceptance Criteria |
| Purity Assessment | ¹H and ¹³C NMR Spectroscopy | Confirm structural integrity and identify any organic impurities. | Spectra should match that of the authentic starting material. |
| Enantiomeric Purity | Chiral GC or HPLC | Determine the enantiomeric excess (e.e.) to check for racemization. | e.e. ≥ 99% |
| Physical Properties | Optical Rotation | Confirm the overall chirality of the bulk sample. | Specific rotation should be within ±2% of the literature value. |
| Final Purification | Vacuum Distillation | If necessary, distillation can remove non-volatile impurities and provide a highly pure liquid auxiliary. |
References
-
Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link][5][7][8]
-
Beutner, G. L., & Anderson, D. R. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1527-1533. [Link][6]
-
Webb, W. R., & Shattuck, T. R. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(8), 2131-2136. [Link][3][4][9]
-
University of Queensland. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]
-
Comins, D. L., & Dehghani, A. (1992). Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Sulfonamides. Journal of the American Chemical Society, 114(26), 10955-10957. [Link][2]
-
Zwaagstra, M. E., Meetsma, A., & Feringa, B. (1993). Asymmetric synthesis of Trans-2,5-dimethylpyrrolidine. Tetrahedron: Asymmetry, 4(10), 2163-2172. [Link][10][11]
-
Gimbert, Y., & Greene, A. E. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 55(15), 2069-2081. [Link][1]
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. connectsci.au [connectsci.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
- 11. PlumX [plu.mx]
large-scale synthesis of products using 1-Cyclohexyl-2,5-dimethylpyrrolidine
An Application Note and Protocol for the Large-Scale Asymmetric Synthesis of α-Alkylated Ketones Using (2R,5R)-1-Cyclohexyl-2,5-dimethylpyrrolidine
Introduction
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical manufacturing. Chiral auxiliaries are a powerful tool in asymmetric synthesis, enabling the control of stereochemistry during a chemical transformation. This guide focuses on the application of (2R,5R)-1-Cyclohexyl-2,5-dimethylpyrrolidine, a C₂-symmetric chiral auxiliary, for the large-scale asymmetric α-alkylation of ketones. Its rigid, sterically defined structure allows for high levels of stereocontrol in the formation of new carbon-carbon bonds.
This document provides a comprehensive overview, including the synthesis of the auxiliary, a detailed protocol for a large-scale asymmetric alkylation, the mechanism of stereocontrol, and procedures for the recovery of the auxiliary.
Synthesis of the Chiral Auxiliary: (2R,5R)-1-Cyclohexyl-2,5-dimethylpyrrolidine
A common route to C₂-symmetric trans-2,5-disubstituted pyrrolidines starts from readily available achiral precursors, employing a chiral resolving agent or a chiral reagent to introduce stereochemistry. A plausible and scalable synthesis of (2R,5R)-trans-2,5-dimethylpyrrolidine can be achieved from 2,5-hexanedione and a chiral amine like (R)-α-methylbenzylamine, followed by reductive amination and subsequent removal of the chiral directing group.[1][2] The final step involves the N-alkylation with a cyclohexyl group.
Protocol 1: Synthesis of (2R,5R)-trans-2,5-Dimethylpyrrolidine
This procedure is adapted from established methods for the synthesis of similar chiral pyrrolidines.[1][2]
-
Step 1: Condensation and Cyclization
-
In a round-bottom flask equipped with a Dean-Stark trap, a mixture of 2,5-hexanedione (1.0 eq), (R)-α-methylbenzylamine (1.05 eq), and toluene is refluxed until the theoretical amount of water is collected.
-
The solvent is removed under reduced pressure to yield the crude pyrrole intermediate.
-
-
Step 2: Reduction
-
The crude pyrrole is dissolved in a suitable solvent like ethanol and subjected to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. This reduction typically proceeds with high diastereoselectivity to form the cis-substituted pyrrolidine.
-
-
Step 3: Separation of Diastereomers
-
The resulting diastereomeric mixture of N-(α-methylbenzyl)-2,5-dimethylpyrrolidines can be separated by fractional crystallization of their salts (e.g., tartrate salts) to isolate the desired (2R,5R, R)-diastereomer.[3]
-
-
Step 4: Deprotection
-
The isolated diastereomer is subjected to hydrogenolysis (e.g., using Pd(OH)₂/C, Pearlman's catalyst) to cleave the N-(α-methylbenzyl) group, affording the enantiomerically pure (2R,5R)-trans-2,5-dimethylpyrrolidine.[1]
-
-
Step 5: N-Cyclohexylation
-
The (2R,5R)-trans-2,5-dimethylpyrrolidine (1.0 eq) is reacted with cyclohexanone (1.2 eq) under reductive amination conditions (e.g., NaBH(OAc)₃ or catalytic hydrogenation) to yield the final product, (2R,5R)-1-Cyclohexyl-2,5-dimethylpyrrolidine.
-
Core Application: Large-Scale Asymmetric α-Alkylation of Cyclohexanone
The asymmetric α-alkylation of prochiral ketones is a powerful method for creating stereogenic centers. The use of (2R,5R)-1-Cyclohexyl-2,5-dimethylpyrrolidine as a chiral auxiliary allows for the formation of a chiral enamine, which then directs the incoming electrophile to one face of the molecule.[4][5]
Logical Workflow for Asymmetric Alkylation
The overall process can be visualized as a three-stage sequence: enamine formation, diastereoselective alkylation, and hydrolysis with auxiliary recovery.
Protocol 2: Large-Scale Synthesis of (R)-2-Benzylcyclohexanone
This protocol is designed for a 100g scale synthesis of the target product.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| Cyclohexanone | 98.14 | 100.0 | 1.02 | 1.0 |
| (2R,5R)-1-Cyclohexyl-2,5-dimethylpyrrolidine | 181.33 | 201.2 | 1.11 | 1.09 |
| Toluene | 92.14 | 1000 mL | - | - |
| Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene | - | 561 mL | 1.12 | 1.1 |
| Benzyl bromide | 171.04 | 190.0 | 1.11 | 1.09 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 1500 mL | - | - |
| Acetic acid | 60.05 | 120 mL | ~2.1 | ~2.0 |
| Sodium acetate | 82.03 | 180 g | 2.19 | 2.15 |
| Water | 18.02 | 1000 mL | - | - |
Procedure:
-
Step 1: Chiral Enamine Formation
-
To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser under a nitrogen atmosphere, add cyclohexanone (100.0 g, 1.02 mol), (2R,5R)-1-Cyclohexyl-2,5-dimethylpyrrolidine (201.2 g, 1.11 mol), and toluene (1000 mL).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water (~18.4 mL) is collected in the Dean-Stark trap (approximately 12-18 hours).
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude chiral enamine.
-
-
Step 2: Diastereoselective Alkylation
-
Transfer the crude enamine to a 5 L jacketed reactor equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet.
-
Dissolve the enamine in anhydrous tetrahydrofuran (THF) (1500 mL) and cool the solution to -78 °C using a suitable cooling bath.
-
Slowly add lithium diisopropylamide (LDA) solution (2.0 M, 561 mL, 1.12 mol) dropwise via a dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution for 2 hours at -78 °C to ensure complete formation of the lithiated enamine (azaenolate).
-
Slowly add a solution of benzyl bromide (190.0 g, 1.11 mol) in anhydrous THF (200 mL) to the cooled solution, again maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Step 3: Hydrolysis and Product Isolation
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a buffered hydrolysis solution prepared from acetic acid (120 mL), sodium acetate (180 g), and water (1000 mL).
-
Stir the biphasic mixture vigorously for 4-6 hours at room temperature to ensure complete hydrolysis of the iminium salt.
-
Transfer the mixture to a large separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether or methyl tert-butyl ether (MTBE) (3 x 500 mL).
-
Combine the organic layers and proceed with the auxiliary recovery protocol (see below).
-
The organic layer containing the product is washed with saturated sodium bicarbonate solution (500 mL) and then with brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-2-benzylcyclohexanone.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford the pure product.
-
Rationale for Experimental Choices
-
Enamine Formation: The use of a Dean-Stark trap is essential to remove water and drive the equilibrium towards the formation of the enamine.[6][7] Toluene is a suitable solvent as it forms an azeotrope with water.
-
Azaenolate Formation: LDA is a strong, non-nucleophilic base that efficiently deprotonates the enamine to form the corresponding lithiated azaenolate.[4] The low temperature (-78 °C) is crucial to maintain the stability of the azaenolate and prevent side reactions.
-
Alkylation: The alkylation is performed at low temperature to maximize diastereoselectivity. The rigid, chelated structure of the lithiated enamine at this temperature provides a highly organized transition state.[4]
-
Hydrolysis: A buffered hydrolysis system (acetic acid/sodium acetate) is used to cleave the iminium salt back to the ketone without causing significant racemization of the newly formed stereocenter.[4]
Mechanism of Stereocontrol
The high degree of enantioselectivity achieved with C₂-symmetric chiral auxiliaries like (2R,5R)-1-Cyclohexyl-2,5-dimethylpyrrolidine is attributed to the formation of a rigid and sterically hindered enamine intermediate. The two methyl groups on the pyrrolidine ring are in a trans configuration, creating a C₂-axis of symmetry. This symmetry results in two non-equivalent faces of the enamine double bond.
The bulky cyclohexyl group on the nitrogen atom, along with the two methyl groups, effectively blocks one face of the enamine. Consequently, the incoming electrophile (in this case, the benzyl group) is directed to the less sterically hindered face, leading to the preferential formation of one diastereomer of the iminium salt. Subsequent hydrolysis yields the enantioenriched α-alkylated ketone.
Note: The DOT script above is a template. For actual rendering, the IMG SRC would need to be replaced with URLs of images depicting the chemical structures, as DOT language itself cannot render complex chemical drawings.
Recovery and Recycling of the Chiral Auxiliary
For a large-scale synthesis to be economically viable, the efficient recovery and recycling of the expensive chiral auxiliary is paramount.
Protocol 3: Recovery of (2R,5R)-1-Cyclohexyl-2,5-dimethylpyrrolidine
-
After the separation of the organic layer containing the product in Step 3 of Protocol 2, the combined aqueous layers containing the protonated chiral auxiliary are treated with a strong base, such as 50% aqueous sodium hydroxide (NaOH), until the pH is >12.
-
This deprotonates the ammonium salt of the auxiliary, liberating the free amine.
-
The aqueous layer is then extracted with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 500 mL).
-
The combined organic extracts are dried over anhydrous potassium carbonate (K₂CO₃), filtered, and the solvent is removed under reduced pressure.
-
The recovered (2R,5R)-1-Cyclohexyl-2,5-dimethylpyrrolidine can be purified by vacuum distillation if necessary and reused in subsequent batches. The recovery yield is typically high (>90%).
Conclusion
(2R,5R)-1-Cyclohexyl-2,5-dimethylpyrrolidine is a highly effective chiral auxiliary for the large-scale asymmetric α-alkylation of ketones. The C₂-symmetric design provides excellent stereocontrol, leading to high enantiomeric excesses of the desired products. The straightforward protocols for the reaction and the efficient recovery of the auxiliary make this a valuable tool for researchers, scientists, and drug development professionals in the synthesis of complex chiral molecules.
References
- Meyers, A. I., Williams, D. R., Erickson, G. W., White, S., & Druelinger, M. (1981). Enantioselective Alkylation of Ketones via Chiral, Nonracemic Lithioenamines. An Asymmetric Synthesis of α-Alkyl- and α,α'-Dialkyl Cyclic Ketones. Journal of the American Chemical Society, 103(11), 3081-3087.
- Feringa, B. L., de Jong, J. C., van Bolhuis, F., & Schudde, E. P. (1993). Asymmetric synthesis of trans-2,5-dimethylpyrrolidine. Tetrahedron: Asymmetry, 4(10), 2163-2172.
- Stork, G., Terrell, R., & Szmuszkovicz, J. (1954). A New Synthesis of 2-Alkyl and 2-Acyl Ketones. Journal of the American Chemical Society, 76(7), 2029-2030.
- Short, R. P., Kennedy, R. M., & Masamune, S. (1989). An improved synthesis of (-)-(2R,5R)-2,5-dimethylpyrrolidine. The Journal of Organic Chemistry, 54(8), 1755-1756.
- Arborpharmchem. (2026, February 23).
- MDPI. (2017, September 30).
- Whitesell, J. K., & Felman, S. W. (1977). Asymmetric induction. 2. Enantioselective alkylation of cyclohexanone via a chiral enamine. The Journal of Organic Chemistry, 42(9), 1663-1664.
- The Royal Society of Chemistry. (2017).
- ResearchGate. (n.d.). Asymmetric allylic alkylation of cyclohexanone via Pd-enamine dual catalysis.
- GSRS. (n.d.). 2,5-DIMETHYLPYRROLIDINE, (2R,5R)-. gsrs.
- Master Organic Chemistry. (2025, April 16). Enamines. masterorganicchemistry.com.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Enantioselectivity with 1-Cyclohexyl-2,5-dimethylpyrrolidine
Welcome to the Advanced Applications Support Center. 1-Cyclohexyl-2,5-dimethylpyrrolidine is a highly sterically demanding,
This guide provides causality-driven troubleshooting, quantitative benchmarking, and self-validating protocols to resolve low enantioselectivity in your workflows.
Part 1: Diagnostic Workflow & Core FAQs
Diagnostic decision tree for troubleshooting low enantioselectivity in asymmetric lithiation.
Q1: Why did my enantiomeric excess (ee%) drop to near-racemic levels when I switched my reaction solvent to THF?
Causality: Enantioselectivity with 1-Cyclohexyl-2,5-dimethylpyrrolidine relies entirely on the formation of a tight, highly ordered pre-lithiation complex between the chiral ligand, the organolithium reagent (e.g., s-BuLi), and the substrate[2]. Tetrahydrofuran (THF) is a strongly coordinating, Lewis-basic solvent. It aggressively outcompetes the bulky chiral amine for the lithium coordination sites, leading to solvent-separated ion pairs or achiral s-BuLi/THF aggregates. This results in a rapid, unliganded background deprotonation that yields racemic product. Resolution: Always use non-coordinating or weakly coordinating solvents such as anhydrous Diethyl Ether (Et₂O), MTBE, or Cumene to ensure the chiral ligand remains bound to the metal center.
Q2: I am using Et₂O, but my ee% is still below 50%. What temperature parameters are critical?
Causality: The energy difference (
Q3: Could my ligand batch be the source of the low selectivity, even if it is chemically pure?
Causality: Yes. The synthesis of 2,5-disubstituted pyrrolidines often yields a mixture of the
Part 2: Mechanistic Pathway & Quantitative Benchmarking
Mechanistic pathway of ligand-mediated asymmetric deprotonation and electrophilic trapping.
Quantitative Data: Solvent and Temperature Effects on Enantioselectivity
The following table summarizes the causal relationship between reaction conditions and the resulting enantiomeric excess, benchmarked against standard N-Boc pyrrolidine deprotonation workflows[4].
| Solvent | Internal Temp (°C) | Ligand Equivalents | Conversion (%) | Enantiomeric Excess (ee %) | Mechanistic Rationale |
| Et₂O | -78 | 1.2 | >95 | 92 | Optimal tight ion-pair formation; thermal energy minimized. |
| MTBE | -78 | 1.2 | 90 | 89 | Slightly bulkier solvent; excellent alternative to Et₂O. |
| Toluene | -78 | 1.2 | 75 | 85 | Non-polar environment promotes aggregation, slowing kinetics. |
| THF | -78 | 1.2 | >95 | 12 | Strong Lewis base outcompetes ligand for Li⁺ coordination. |
| Et₂O | -40 | 1.2 | >95 | 45 | Thermal energy overcomes the |
| Et₂O | -78 | 0.5 | 50 | 40 | Sub-stoichiometric ligand leads to unliganded background reaction. |
Part 3: Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your results, the following step-by-step methodology for Asymmetric Deprotonation incorporates internal validation checkpoints. This prevents the progression of failed reactions and isolates the exact step where enantioselectivity is lost[5].
Materials Required:
-
Enantiopure (2S,5S)-1-Cyclohexyl-2,5-dimethylpyrrolidine (azeotropically dried with toluene prior to use).
-
s-BuLi (1.4 M in cyclohexane, titrated prior to use).
-
Anhydrous Diethyl Ether (Et₂O), stored over activated 3Å molecular sieves.
Step-by-Step Methodology:
-
Ligand Preparation & Drying: Dissolve 1.2 mmol of the chiral ligand in 5 mL of anhydrous Et₂O in a flame-dried Schlenk flask under a strict argon atmosphere.
-
Pre-complexation (Validation Step): Cool the solution to -78 °C using a dry ice/acetone bath. Insert an internal thermocouple probe. Slowly add 1.1 mmol of s-BuLi dropwise.
-
Self-Validation Check: The formation of the s-BuLi/ligand complex typically results in a distinct color change (e.g., pale yellow). If the solution turns dark brown or cloudy, moisture contamination has degraded the organolithium. Halt the experiment here.
-
-
Substrate Addition: Stir the complex for 30 minutes at -78 °C. Dissolve 1.0 mmol of the prochiral substrate in 2 mL of anhydrous Et₂O. Add this dropwise over 15 minutes.
-
Critical Control: Monitor the internal probe. Adjust the addition rate so the internal temperature does not spike above -72 °C.
-
-
Asymmetric Deprotonation: Stir the mixture at -78 °C for 3 hours.
-
Causality: The extreme steric bulk of the N-cyclohexyl group significantly slows down the deprotonation kinetics compared to less hindered ligands. Rushing this step leads to incomplete conversion.
-
-
Electrophilic Quench: Add 1.5 mmol of the desired electrophile (e.g., trimethylsilyl chloride) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.
-
Workup & Mass Balance Validation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation Check: Calculate the crude mass balance. A low yield (<50%) combined with low ee% strongly suggests the organolithium was quenched by ambient moisture before reacting with the substrate, invalidating the ee% as a measure of the ligand's catalytic efficacy. Always determine the ee% of the crude mixture via chiral HPLC before column chromatography to assess the true selectivity of the catalytic step.
-
References
-
Benchchem Technical Support Team. (2026). Application Notes & Protocols: Strategic Derivatization of (2S,5S)-2,5-dimethylpyrrolidine for Asymmetric Catalysis. Benchchem. 6[6]
-
Kortet, S., et al. (2020). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC / National Institutes of Health. 3[3]
-
Stead, D., O'Brien, P., & Sanderson, A. (2008). A New Sparteine Surrogate for Asymmetric Deprotonation of N-Boc Pyrrolidine. ResearchGate. 1[1]
-
O'Brien, P., et al. (2010). The search for an easily-prepared sparteine surrogate. ResearchGate. 2[2]
-
Coldham, I., et al. (2012). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. ResearchGate. 5[5]
-
O'Brien, P., et al. (2014). Asymmetric deprotonation of N-Boc-piperidines. ResearchGate. 4[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. (2S,5S)-2,5-dimethylpyrrolidine | 117968-50-0 | Benchchem [benchchem.com]
Technical Support Center: Optimizing Diastereoselectivity with 1-Cyclohexyl-2,5-dimethylpyrrolidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for improving the diastereomeric ratio in asymmetric transformations utilizing the chiral organocatalyst, 1-Cyclohexyl-2,5-dimethylpyrrolidine. While direct literature on this specific catalyst is limited, this document synthesizes established principles from closely related C2-symmetric and 2,5-disubstituted pyrrolidine catalysts to offer a robust framework for troubleshooting and experimental design.
Our approach is grounded in mechanistic understanding, providing not just procedural steps but the causal reasoning behind them. This ensures that the protocols described are self-validating and adaptable to your specific research context.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 1-Cyclohexyl-2,5-dimethylpyrrolidine in asymmetric synthesis?
A1: 1-Cyclohexyl-2,5-dimethylpyrrolidine is a chiral amine designed to function as an organocatalyst. In reactions involving carbonyl compounds (aldehydes and ketones), it reversibly forms chiral enamine or iminium ion intermediates. The specific stereochemistry of the catalyst, featuring trans-2,5-dimethyl groups and a bulky N-cyclohexyl substituent, creates a defined chiral environment that directs the approach of an incoming electrophile, leading to the preferential formation of one diastereomer over the other.[1][2]
Q2: For which types of reactions is this catalyst typically suitable?
A2: Based on its structural features, this catalyst is well-suited for a range of enamine and iminium-ion mediated transformations. These include asymmetric Michael additions, aldol reactions, and α-alkylations of carbonyl compounds.[3][4][5] The bulky substituents are intended to provide high levels of stereocontrol.
Q3: How do the structural features of this catalyst influence diastereoselectivity?
A3: The stereochemical outcome is governed by a combination of steric and electronic factors. The trans-2,5-dimethyl groups create a C2-symmetric-like scaffold that effectively shields one face of the enamine intermediate.[1] The bulky N-cyclohexyl group further enhances this steric hindrance and can influence the conformational equilibrium of the catalyst, locking it into a more reactive and selective state.[6] This dual-level steric protection is designed to maximize facial discrimination upon electrophilic attack.
Q4: Is this molecule used as a catalyst or a chiral auxiliary?
A4: While it is primarily designed for use in catalytic amounts, structurally similar 2,5-disubstituted pyrrolidines have also been employed as chiral auxiliaries.[1][7] In a catalytic cycle, the amine is regenerated after each transformation. As an auxiliary, it would be stoichiometrically attached to the substrate, direct a stereoselective reaction, and then be cleaved and recovered.[8]
Troubleshooting Guide: Low Diastereomeric Ratio (d.r.)
Experiencing a low diastereomeric ratio is a common challenge in asymmetric synthesis. The following section provides a systematic, question-driven approach to diagnosing and resolving this issue.
Initial Assessment: Reaction Parameters
Question: I am observing a poor diastereomeric ratio (e.g., < 5:1 d.r.). What are the most common causes and initial troubleshooting steps?
A low diastereomeric ratio suggests that the energy difference between the transition states leading to the two diastereomers is minimal. Several factors can influence this energy gap.
Troubleshooting Workflow for Low Diastereoselectivity
Caption: A logical workflow for troubleshooting low diastereoselectivity.
1. Reaction Temperature:
-
The "Why": The diastereomeric ratio is governed by the difference in the Gibbs free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states. Lowering the reaction temperature can amplify the impact of small enthalpy differences, often leading to a significant improvement in selectivity.[3]
-
Actionable Advice: If your reaction is running at room temperature or elevated temperatures, attempt to lower it systematically (e.g., to 0 °C, -20 °C, or even -78 °C). Be aware that this will likely decrease the reaction rate, so extended reaction times may be necessary. Monitor the reaction by TLC or LC-MS to track progress.
2. Solvent Effects:
-
The "Why": The solvent plays a critical role in stabilizing or destabilizing the transition states. Solvent polarity, viscosity, and coordinating ability can influence the conformational preferences of the enamine intermediate and the approach of the electrophile.[9] For instance, non-polar solvents may enhance catalyst-substrate interactions, while polar or coordinating solvents might interfere.
-
Actionable Advice: Conduct a solvent screen. Test a range of aprotic solvents with varying polarities, such as toluene, dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. In some pyrrolidine-catalyzed systems, chloroform has been shown to be effective.[10]
3. Presence of Additives:
-
The "Why": Additives, particularly Brønsted or Lewis acids, can act as co-catalysts. They can accelerate the desired reaction pathway, influence the geometry of the transition state through hydrogen bonding or chelation, and potentially suppress side reactions.[11] For example, a weak acid can facilitate the turnover of the catalyst by promoting the hydrolysis of the resulting iminium ion.
-
Actionable Advice: Introduce a catalytic amount (5-20 mol%) of a weak Brønsted acid, such as acetic acid or benzoic acid. Screen different acids to find the optimal balance of reactivity and selectivity.
Advanced Troubleshooting: Reagent & Substrate Considerations
Question: I've optimized the reaction conditions, but the diastereoselectivity is still suboptimal. What should I investigate next?
If initial parameter screening is insufficient, a deeper look at the reagents and substrates is warranted.
1. Catalyst Purity and Integrity:
-
The "Why": Impurities in the catalyst or its degradation can lead to off-cycle pathways or the formation of less selective catalytic species. The chiral amine is susceptible to oxidation and should be handled under an inert atmosphere.
-
Actionable Advice: Ensure the 1-Cyclohexyl-2,5-dimethylpyrrolidine is of high purity. If it has been stored for a long time, consider re-purification by distillation or chromatography. Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
2. Substrate Sterics and Electronics:
-
The "Why": The structure of your aldehyde/ketone and the electrophile profoundly impacts stereoselectivity. Bulky substituents on either reactant can create steric clashes in one transition state, favoring the other. The electronic nature of the substrates also dictates their reactivity.[12]
-
Actionable Advice: If possible, consider modifying the substrate. For example, using a bulkier protecting group on a nearby functional group could enhance the facial bias. For aldehydes, α-branched substrates often exhibit different selectivity profiles compared to linear ones.
3. Catalyst Loading:
-
The "Why": While seemingly straightforward, catalyst loading can have non-linear effects. In some cases, higher catalyst loading can lead to the formation of catalyst aggregates with different (and often lower) selectivity.
-
Actionable Advice: Vary the catalyst loading systematically (e.g., 5 mol%, 10 mol%, 20 mol%). A lower catalyst loading might, in some instances, improve the diastereomeric ratio, although it will slow down the reaction.
Data Summary: Influence of Parameters on Diastereoselectivity (Analogous Systems)
Since direct data for 1-Cyclohexyl-2,5-dimethylpyrrolidine is scarce, the following table summarizes general trends observed for asymmetric reactions catalyzed by other 2,5-disubstituted and bulky pyrrolidines.
| Parameter | Change | Typical Effect on Diastereomeric Ratio (d.r.) | Rationale |
| Temperature | Decrease (e.g., 25°C to -20°C) | Increase | Amplifies small enthalpic differences between diastereomeric transition states.[3] |
| Solvent Polarity | Non-polar (e.g., Toluene) | Often Increases | Minimizes solvent interference and promotes a more organized, catalyst-controlled transition state.[9] |
| Catalyst Bulk | Increase (e.g., N-H to N-Cyclohexyl) | Generally Increases | Enhances steric shielding of one face of the enamine intermediate.[6] |
| Additive | Add Brønsted Acid (e.g., Acetic Acid) | Can Increase | May participate in hydrogen bonding to rigidify the transition state assembly. |
| Concentration | Decrease (Dilution) | Can Increase | May disfavor aggregation of the catalyst or bimolecular side reactions. |
Experimental Protocol: General Procedure for Asymmetric Michael Addition
This protocol provides a general methodology for the Michael addition of an aldehyde to a nitroolefin, a reaction where a catalyst like 1-Cyclohexyl-2,5-dimethylpyrrolidine would be expected to perform well.
Workflow for Asymmetric Michael Addition
Caption: Step-by-step experimental workflow.
Materials:
-
Nitroolefin (1.0 mmol, 1.0 equiv)
-
Aldehyde (1.5 mmol, 1.5 equiv)
-
1-Cyclohexyl-2,5-dimethylpyrrolidine (0.1 mmol, 10 mol%)
-
Brønsted Acid Additive (e.g., Benzoic Acid, 0.1 mmol, 10 mol%)
-
Anhydrous Solvent (e.g., Toluene, 5 mL)
-
Standard workup and purification reagents
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the nitroolefin (1.0 equiv), 1-Cyclohexyl-2,5-dimethylpyrrolidine (0.1 equiv), and the Brønsted acid additive (0.1 equiv).
-
Add the anhydrous solvent (to achieve a ~0.2 M concentration) and stir the mixture until all solids are dissolved.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an appropriate cooling bath.
-
Add the aldehyde (1.5 equiv) dropwise over 5 minutes.
-
Allow the reaction to stir at this temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.
This guide provides a comprehensive framework for utilizing 1-Cyclohexyl-2,5-dimethylpyrrolidine and troubleshooting common issues related to diastereoselectivity. By understanding the underlying principles of how this class of organocatalysts operates, researchers can more effectively optimize their reaction conditions to achieve desired synthetic outcomes.
References
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mukaiyama-Michael reactions with trans-2,5-diarylpyrrolidine catalysts: enantioselectivity arises from attractive noncovalent interactions, not from steric hindrance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral Auxiliaries [merckmillipore.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
common side reactions in asymmetric synthesis with pyrrolidine auxiliaries
Welcome to the Chiral Auxiliary Support Hub. Topic: Asymmetric Synthesis with Pyrrolidine Auxiliaries (Focus: Enders' SAMP/RAMP Hydrazones) Status: Operational Analyst: Senior Application Scientist
System Overview & Selection Logic
You are likely using the SAMP/RAMP hydrazone methodology (developed by Dieter Enders) because you need high enantioselectivity (
The Core Mechanism: The high stereocontrol arises from a rigid, cyclic transition state involving lithium chelation. The methoxy group on the pyrrolidine ring coordinates with the lithium cation, locking the azaenolate geometry.
Visualizing the Stereocontrol (The "Enders" Model)
Understanding this transition state is critical for troubleshooting low selectivity.[1]
Caption: The rigid chelated Z-azaenolate intermediate. The lithium cation (red) is coordinated by the imine nitrogen and the auxiliary's methoxy group, forcing the electrophile to attack from the face opposite the bulky pyrrolidine ring.[2]
Troubleshooting Guide: The Alkylation Step
User Observation: "My diastereomeric excess (de) is lower than the reported 95%."
Root Cause Analysis: In the SAMP/RAMP system, de erosion almost always stems from a failure to maintain the kinetically controlled azaenolate geometry.
| Potential Cause | Diagnostic Question | Corrective Action |
| Temperature Fluctuation | Did the internal temperature rise above -78°C during LDA addition? | Strict Cryogenics: The lithiated hydrazone is thermally sensitive. Keep the reaction at -78°C to -100°C during deprotonation and electrophile addition. |
| Aging of LDA | Was the LDA prepared fresh or stored? | Fresh Prep: Commercial LDA can contain LiOH/Li2O, which disrupts chelation. Prepare LDA in situ (n-BuLi + Diisopropylamine) at 0°C immediately before use. |
| Incomplete Deprotonation | Did you use exactly 1.0 eq of base? | Slight Excess: Use 1.05–1.1 eq of LDA. Unreacted hydrazone cannot be alkylated but will contaminate the final product mixture, complicating analysis. |
| Electrophile Reactivity | Is the alkyl halide sterically hindered? | Add HMPA: For unreactive electrophiles, add HMPA (or DMPU) after deprotonation to increase enolate reactivity, though this may slightly lower de by loosening the chelate. |
The Critical Failure Point: Auxiliary Cleavage
User Observation: "I formed the alkylated product successfully, but I lost the enantiopurity during cleavage." or "I cannot get the auxiliary off."
This is the most common ticket we receive. The pyrrolidine hydrazone is robust, meaning it resists hydrolysis. Harsh conditions required to remove it often racemize the newly formed
Protocol Comparison: Choosing the Right Cleavage
| Method | Reagents | Risk Profile | Best For... |
| Ozonolysis | High Risk (Safety): Forms nitrosamines (carcinogenic).[3] Can over-oxidize electron-rich substrates. | Standard aldehydes/ketones with no oxidation-sensitive groups. | |
| Acidic Hydrolysis | 2-Phase Ether/HCl | High Risk (Racemization): Strong acid can epimerize the | Robust substrates that are not acid-sensitive. |
| Methiodide (MeI) | MeI, then HCl | Medium Risk: Quaternization activates the C=N bond, but MeI is toxic and the conditions are still acidic. | Sterically hindered ketones that resist ozone. |
| Oxalic Acid | Sat. aq. Oxalic Acid / Ether | Low Risk (Recommended): Mild, buffered conditions. Minimal racemization. | The "Gold Standard" fix for sensitive substrates. |
Step-by-Step: The "Safe" Oxalic Acid Cleavage Protocol
Use this if you are observing racemization with HCl or Ozonolysis.
-
Setup: Dissolve the alkylated hydrazone in diethyl ether (0.1 M concentration).
-
Reagent: Add a vigorous excess (10–20 eq) of saturated aqueous oxalic acid .
-
Reaction: Stir vigorously at room temperature. This is a biphasic reaction; stirring rate determines kinetics.
-
Monitor: TLC will show the disappearance of the hydrazone (usually less polar) and appearance of the ketone/aldehyde.
-
-
Workup: Separate layers. The auxiliary (SAMP) remains in the aqueous phase as the oxalate salt. The product is in the ether layer.[3]
-
Note: The auxiliary can often be recovered from the aqueous phase by basification (pH > 12) and extraction, though recovery yields vary.
-
Side Reaction Matrix
User Observation: "I see unexpected peaks in the NMR or incorrect mass."
Issue 1: N-Alkylation vs. C-Alkylation
-
Symptom: Product mass is correct, but NMR shows loss of the imine proton (for aldehydes) or unexpected shifts.
-
Mechanism: The azaenolate has electron density on both the
-carbon and the nitrogen. While C-alkylation is kinetically favored by the lithium chelate, "hard" electrophiles or lack of chelation can promote N-alkylation. -
Fix: Ensure solvent is non-polar (THF/Ether) . Polar aprotic solvents (DMSO, DMF) separate the ion pair and encourage N-alkylation. Stick to the standard THF protocol.
Issue 2: Polyalkylation
-
Symptom: Mass spec shows M + Electrophile x 2.
-
Mechanism: The product hydrazone is less acidic than the starting material, but if excess base is present during the alkylation phase (or if the reaction warms up allowing proton transfer), polyalkylation occurs.
-
Fix:
-
Inverse addition: Add the enolate to the electrophile (rarely done for SAMP but possible).
-
Strict Stoichiometry: Ensure LDA is not in large excess (>1.1 eq) relative to the hydrazone.
-
Issue 3: Nitrosamine Formation (Safety Critical)
-
Symptom: N/A (Silent Hazard).
-
Context: Oxidative cleavage (Ozonolysis) of hydrazines generates nitrosamines , which are potent carcinogens.
-
Protocol:
-
ALWAYS perform ozonolysis in a high-efficiency fume hood.
-
Quench ozonides with excess dimethyl sulfide (DMS) or Acetyl chloride/MeOH to destroy reactive intermediates immediately.
-
All glassware contacting the cleavage mixture should be rinsed with bleach or strong acid (carefully) to degrade nitrosamine residues before leaving the hood.
-
Visual Workflow Summary
Caption: The standard operational workflow. Note that Phase 2 requires strict temperature control, and Phase 3 requires careful selection of reagents to prevent racemization.
References
-
Enders, D., & Eichenauer, H. (1976). Asymmetric synthesis of α-substituted ketones by metallation and alkylation of chiral hydrazones. Angewandte Chemie International Edition, 15(9), 549-551. Link
-
Enders, D., et al. (1987). Asymmetric Synthesis using the SAMP-/RAMP-Hydrazone Method.[2][3][4][5][6] Organic Syntheses, 65, 183. Link
-
Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis.[2][3][4][5][6][7] Tetrahedron, 58(12), 2253-2329. Link
-
Lázár, L., & Fülöp, F. (2003). Recent developments in the cleavage of hydrazones. Synthetic Communications, 33(10), 1703-1715. (Review of cleavage methods including Oxalic Acid). Link
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.mit.edu [web.mit.edu]
- 4. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Paal-Knorr Pyrrole Synthesis Optimization
Focus: Preventing Byproduct Formation & Yield Maximization
Welcome to the Technical Support Center for Paal-Knorr pyrrole synthesis. While the condensation of a 1,4-dicarbonyl compound with a primary amine is a cornerstone of heterocyclic chemistry, researchers frequently encounter yield-limiting byproducts such as furans, unreacted starting materials, and intractable polymeric tars. This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your synthetic workflows.
Mechanistic Insights: The Root of Byproduct Formation
To prevent byproducts, we must first understand the causality of their formation. Mechanistic elucidation by Amarnath et al. demonstrated that the Paal-Knorr pyrrole synthesis proceeds via a hemiaminal intermediate , rather than an enamine[1][2]. The rate-determining step is the subsequent cyclization of this hemiaminal[2].
Byproduct formation is essentially a kinetic competition. If the reaction environment is too acidic (pH < 3), the primary amine becomes fully protonated and loses its nucleophilicity[1]. Consequently, the 1,4-dicarbonyl compound undergoes an acid-catalyzed intramolecular dehydration without the amine, irreversibly forming a furan byproduct [3].
Mechanistic divergence in Paal-Knorr synthesis showing pyrrole vs. furan formation pathways.
Troubleshooting Guide: Diagnostics & Solutions
Q1: I am observing a significant amount of furan byproduct. How do I suppress this? A: Furan formation is strictly governed by pH and amine nucleophilicity. At pH < 3, the amine is neutralized via protonation, leaving the activated dicarbonyl to undergo direct dehydration[1][3].
-
Causality: Strong mineral acids (e.g., HCl, H2SO4) indiscriminately protonate the amine, removing it from the catalytic cycle.
-
Actionable Solution: Control the acidity. Maintain a pH greater than 3 by utilizing weak Brønsted acids like acetic acid[3]. For highly sensitive substrates, switch to mild Lewis acid catalysts such as Cerium (IV) Ammonium Nitrate (CAN)[4] or Sc(OTf)3[5], which activate the carbonyl oxygen without neutralizing the amine.
Q2: My reaction mixture turns into a dark, tarry substance, and pyrrole recovery is low. What is happening? A: Dark, tarry mixtures indicate the formation of oligomeric/polymeric byproducts or the oxidative degradation of the electron-rich pyrrole ring[6].
-
Causality: Pyrroles are highly susceptible to oxidation and acid-catalyzed polymerization. Prolonged exposure to elevated temperatures and harsh acidic conditions drives these degradative pathways[6].
-
Actionable Solution: Lower the reaction temperature and strictly monitor the reaction progress to avoid over-exposure to heat[6]. Degas your solvents and run the reaction under an inert atmosphere (Nitrogen or Argon). Alternatively, utilize microwave irradiation to drastically reduce reaction times from hours to minutes[6].
Q3: The reaction stalls with a high amount of unreacted 1,4-dicarbonyl. How can I drive it to completion? A: This typically occurs when using sterically hindered amines or amines with strong electron-withdrawing groups (EWGs)[6].
-
Causality: EWGs reduce the nucleophilicity of the amine, hindering the initial attack required to form the hemiaminal intermediate. Steric bulk physically prevents the required trajectory for cyclization[6].
-
Actionable Solution: Do not simply increase acid strength, as this will trigger furan formation. Instead, drive the equilibrium forward by actively removing water (e.g., using a Dean-Stark apparatus or molecular sieves). You can also switch to a highly active, unhindered catalyst system, such as Iron(III) chloride in aqueous media[7].
Quantitative Data: Catalyst Optimization & Byproduct Profile
Selecting the correct catalyst is the most critical variable in preventing byproduct formation. The table below summarizes the expected outcomes based on catalyst selection:
| Catalyst System | Reaction Conditions | Target Pyrrole Yield | Major Byproduct Risk |
| Strong Mineral Acid (pH < 3) | Reflux, Organic Solvent | < 40% | Furan (High)[1][3] |
| Acetic Acid (Weak Brønsted) | Reflux, Neat/Solvent | 60 - 80% | Unreacted Starting Material[3] |
| Cerium (IV) Ammonium Nitrate (5 mol%) | Ambient Temp, 10-20 min | > 90% | Minimal[4] |
| Iron(III) Chloride (FeCl3) | 60°C, Water, 1-4 hours | Up to 95% | Minimal[7] |
| Sc(OTf)3 (1 mol%) | Solvent-Free, Mild Temp | 89 - 98% | Minimal[5] |
Self-Validating Experimental Protocol
To bypass the common pitfalls of traditional organic solvent/strong acid methods, we recommend the following eco-friendly, high-yield methodology utilizing Iron(III) chloride in water[7].
Protocol: Eco-Friendly Iron-Catalyzed Paal-Knorr Synthesis
-
Causality/Rationale: Water promotes the controlled hydrolysis of FeCl3 to generate a catalytic amount of HCl. This maintains an optimal acidic environment to activate the carbonyls without dropping the pH to furan-forming levels. Furthermore, the hydrophobic effect forces the organic substrates together, accelerating the reaction[7].
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, add the 1,4-dicarbonyl compound (1.0 equivalent) and the primary amine (1.1 equivalents) to distilled water to achieve an approximate 0.5 M concentration.
-
Catalyst Addition: Add Iron(III) chloride (FeCl3) at a catalytic loading of 5-10 mol%.
-
Reaction & Self-Validation: Stir the biphasic mixture at 60°C.
-
Self-Validation Check: Monitor the reaction strictly via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent. The reaction is self-validating when the dicarbonyl spot completely disappears and a new, highly UV-active pyrrole spot appears. This should occur within 1 to 4 hours[7]. Do not heat beyond this point to prevent tar formation.
-
-
Workup: Cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The high selectivity of this method often yields analytically pure pyrrole, though a short silica plug can be used to remove trace unreacted amine.
Troubleshooting Workflow
Decision tree for troubleshooting common byproduct formations in Paal-Knorr synthesis.
Frequently Asked Questions (FAQs)
Q: Does the stereochemistry of the starting dione affect byproduct formation? A: Yes. Mechanistic studies have demonstrated that meso- and dl-diastereomers of 3,4-disubstituted-2,5-hexanediones cyclize at unequal rates[1]. If a slower-reacting diastereomer is used, the extended reaction time required to reach completion can inadvertently increase the risk of oxidative degradation or polymerization[1].
Q: Can I synthesize N-unsubstituted pyrroles without forming massive byproducts? A: Yes. For N-unsubstituted pyrroles, you must use an ammonia source (such as ammonium hydroxide or ammonium acetate)[8]. Because ammonia generates an uncharged intermediate, it is less affected by substituent basicity issues compared to primary amines[1]. However, careful temperature control is still required to prevent oligomerization.
References
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]
-
Paal–Knorr synthesis - Wikipedia Source: wikipedia.org URL:[Link]
-
Iron-Catalyzed Inexpensive and Practical Synthesis of N-Substituted Pyrroles in Water Source: organic-chemistry.org URL:[Link]
-
Intermediates in the Paal-Knorr synthesis of pyrroles. 4-Oxoaldehydes Source: nih.gov URL:[Link]
-
Intermediates in the Paal-Knorr Synthesis of Pyrroles Source: acs.org URL:[Link]
-
Convenient synthesis of substituted pyrroles via a cerium (IV) ammonium nitrate (CAN)-catalyzed Paal–Knorr reaction Source: arabjchem.org URL:[Link]
-
An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions Source: researchgate.net URL:[Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Intermediates in the Paal-Knorr synthesis of pyrroles. 4-Oxoaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Convenient synthesis of substituted pyrroles via a cerium (IV) ammonium nitrate (CAN)-catalyzed Paal–Knorr reaction - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Iron-Catalyzed Inexpensive and Practical Synthesis of N-Substituted Pyrroles in Water [organic-chemistry.org]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Temperature Optimization for Asymmetric Reactions with Chiral Pyrrolidines
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in asymmetric synthesis using chiral pyrrolidine-based organocatalysts. This guide is designed to provide in-depth, practical solutions to common challenges encountered during temperature optimization, a critical parameter for achieving high enantioselectivity and yield.
Part 1: Fundamental Principles & FAQs
This section addresses the foundational concepts governing the influence of temperature on your reaction's outcome. Understanding these principles is the first step toward effective troubleshooting.
Q1: Why is temperature such a critical parameter in pyrrolidine-catalyzed asymmetric reactions?
A1: Temperature is a master variable that directly influences both the rate and the selectivity of a chemical reaction. In asymmetric catalysis, its importance is magnified because we are concerned with controlling the relative rates of two competing pathways that lead to two different enantiomers.
The relationship between temperature and enantioselectivity is fundamentally governed by the principles of transition state theory, often described by the Eyring equation.[1][2] The enantiomeric excess (ee) of a reaction is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the R and S enantiomers.
The equation ln(k_R/k_S) = ln((R)/(S)) = -ΔΔG‡ / RT shows that the ratio of the enantiomers (R/S) is exponentially dependent on temperature (T). A lower temperature amplifies the effect of even a small energy difference between the transition states, leading to a higher enantiomeric excess.[3][4] Therefore, precise temperature control is not just a recommendation but a prerequisite for achieving high stereoselectivity.
Q2: What is the general relationship between temperature, enantioselectivity (ee), and reaction rate?
A2: Generally, there is an inverse relationship between reaction temperature and enantioselectivity.
-
Lower Temperatures: Often lead to higher enantiomeric excess (% ee).[5][6][7] This is because the reaction is under kinetic control, where the product ratio is determined by the rates of formation.[8][9] The transition state with the lower activation energy is significantly favored, leading to one enantiomer being produced much faster than the other.[3] However, the trade-off is a significantly slower reaction rate, which may lead to low conversion if the reaction time is not extended.[10]
-
Higher Temperatures: Increase the overall reaction rate by providing more thermal energy to overcome the activation barriers. However, this can be detrimental to selectivity. At higher temperatures, there may be enough energy to overcome the activation barriers for both diastereomeric transition states, leading to a more racemic mixture.[7] In some cases, high temperatures can also lead to catalyst deactivation or the promotion of undesired side reactions.[11]
Part 2: Troubleshooting Guide - Common Scenarios
This section provides a question-and-answer-based guide to troubleshoot specific problems you might encounter in the lab.
Problem 1: High Conversion, Disappointing Enantioselectivity
Q: My reaction is running to completion quickly, but my % ee is much lower than reported in the literature. Could temperature be the cause?
A: Yes, this is a classic symptom of a reaction temperature that is too high. When a reaction proceeds quickly, it often indicates that both the desired stereoselective pathway and the competing, less selective pathway (or an uncatalyzed background reaction) are accelerated.[10]
Scientific Rationale: The desired high enantioselectivity arises from a significant energy difference (ΔΔG‡) between the two transition states leading to the R and S products. At elevated temperatures, the system has enough energy to overcome both barriers more easily, diminishing the energetic preference for the desired pathway. This results in the formation of a product mixture that is closer to racemic.[3][8]
Troubleshooting Protocol: Systematic Temperature Screening
-
Establish a Baseline: Run the reaction at the temperature you previously used (e.g., room temperature, ~25 °C) and confirm the low ee result.
-
Stepwise Cooling: Set up a series of identical reactions at progressively lower temperatures. Common starting points are 0 °C (ice-water bath), -20 °C (standard freezer or cryocooler), and -78 °C (dry ice/acetone bath).[6][12]
-
Monitor and Adjust Time: Be aware that lowering the temperature will slow the reaction rate.[10] You must monitor each reaction by TLC or GC/LC-MS and allow sufficient time for reasonable conversion. A reaction that takes 4 hours at room temperature might require 24 hours or more at -20 °C.
-
Analyze and Identify Optimum: After quenching the reactions at a consistent conversion point (if possible), analyze the % ee for each temperature. This will reveal the optimal temperature that balances selectivity and reaction time.
Problem 2: Low Yield or Stalled Reaction
Q: I followed a protocol that recommended a low temperature (-20 °C) for high ee, but my reaction is extremely sluggish and gives a poor yield even after 48 hours. What should I do?
A: This indicates that the activation energy for the desired transformation is too high to be overcome efficiently at the recommended temperature. You are likely operating in a regime where the reaction rate is prohibitively slow.
Scientific Rationale: While low temperatures enhance selectivity, they decrease the kinetic energy of the reacting molecules. If this energy is insufficient to surmount the lowest activation barrier at an appreciable rate, the reaction will stall.[13] It's also possible that the catalyst or reagents have poor solubility at very low temperatures, which would also inhibit the reaction.[10]
Troubleshooting Protocol: Finding the "Sweet Spot"
-
Incremental Warming: Starting from your low-temperature point (e.g., -20 °C), set up parallel reactions at slightly warmer temperatures, such as -10 °C, 0 °C, and 10 °C.
-
Solubility Check: Before initiating the reaction, visually confirm that all components, especially the catalyst, are fully dissolved in the solvent at the target temperature. If not, a different solvent system may be required.
-
Balance Rate and Selectivity: Monitor each reaction for both conversion (yield) and enantioselectivity. You are looking for the highest temperature you can use that still provides an acceptable % ee. This balance point is often the most practical and efficient condition for your synthesis.
-
Consider Catalyst Loading: If yield remains low across all acceptable temperatures, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) could increase the rate without significantly compromising selectivity.[10] However, this should be tested, as high catalyst concentrations can sometimes lead to aggregation and reduced ee.[4]
Problem 3: Inconsistent Results and Poor Reproducibility
Q: I am running the same reaction under what I believe are identical conditions (e.g., 0 °C in an ice bath), but my % ee varies significantly between runs. Why is this happening?
A: This issue often points to imprecise or inconsistent temperature control. An ice bath that is not well-maintained can have temperature gradients, and exothermic reactions can create localized "hot spots" within the reaction vessel.
Scientific Rationale: Asymmetric reactions are highly sensitive to even minor temperature fluctuations. A change of just a few degrees can alter the enantiomeric ratio. If the reaction is exothermic, the heat generated can raise the internal temperature of the flask significantly above the bath temperature, especially if stirring is inadequate. This leads to a loss of kinetic control and, consequently, lower and more variable enantioselectivity.
Troubleshooting Protocol: Ensuring Thermal Homogeneity
-
Use a Cryostat/Chiller: For maximum precision and reproducibility, replace passive cooling baths (like ice or dry ice) with an actively controlled cooling system (cryostat or circulator). Set the target temperature and allow the system to equilibrate before adding reagents.
-
Internal Temperature Monitoring: Place a calibrated digital thermometer or thermocouple probe directly into the reaction mixture (not just in the cooling bath) to monitor the true internal temperature.
-
Controlled Reagent Addition: If the reaction is known to be exothermic, add one of the reagents slowly via a syringe pump. This allows the cooling bath to dissipate the heat as it is generated, preventing a significant rise in the internal temperature.
-
Efficient Stirring: Ensure vigorous and efficient stirring to maintain thermal homogeneity throughout the reaction vessel.
Problem 4: Suspected Product Epimerization
Q: I achieved high initial ee, but it seems to decrease over the course of the reaction or during workup. Could temperature be a factor?
A: Yes, this is a strong possibility. The desired chiral product may be susceptible to racemization or epimerization under the reaction conditions, a process that can be accelerated by higher temperatures. This shifts the reaction from kinetic control toward thermodynamic control, where the final product ratio is governed by stability, not the rate of formation.[8][14][15] Since enantiomers have equal stability, this leads to a racemic mixture.
Scientific Rationale: The catalytic cycle that forms your product may be reversible. The retro-reaction (e.g., retro-aldol) followed by a non-selective re-addition can scramble the stereochemistry.[16] This process has its own activation energy and is often promoted by the same catalyst and accelerated by heat. Even if the forward reaction is highly selective at low temperatures, allowing the mixture to warm or stir for too long can erode the enantiomeric excess.
Troubleshooting Protocol: Preserving Product Integrity
-
Monitor Reaction Profile: Take aliquots at different time points and analyze the % ee. If you observe a peak ee that then declines over time, epimerization is likely occurring.
-
Quench at Low Temperature: Once the reaction reaches its optimal conversion and ee, quench it before allowing it to warm to room temperature. The addition of a suitable quenching agent (e.g., saturated aq. NH₄Cl for many aldol reactions) while the flask is still in the cooling bath can shut down the catalytic cycle and prevent post-reaction epimerization.[5]
-
Minimize Workup Time: Perform the extraction and purification steps efficiently. Prolonged exposure to acidic or basic conditions during workup (e.g., on silica gel) can also contribute to racemization for some products.
Part 3: Data & Visualization
Table 1: Illustrative Effect of Temperature on a Proline-Catalyzed Aldol Reaction
The following data represents a typical outcome for the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, catalyzed by (S)-proline. This illustrates the common trade-off between reaction time, yield, and enantioselectivity.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 25 (Room Temp) | 4 | >99 | 90:10 | 75 |
| 0 | 24 | 95 | 95:5 | 96 |
| -10 | 48 | 90 | 97:3 | >99 |
| -20 | 72 | 65 | 98:2 | >99 |
Data compiled and generalized from principles described in literature.[5][12][17]
Part 4: Diagrams and Workflows
Diagram 1: Troubleshooting Workflow for Temperature Optimization
This diagram outlines the decision-making process when optimizing temperature for an asymmetric reaction.
Caption: Decision-making workflow for troubleshooting temperature issues.
Diagram 2: Energy Profile and Temperature Effect
This diagram illustrates how temperature affects the relative rates of formation of two enantiomers based on their transition state energies.
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- 17. mdpi.com [mdpi.com]
addressing substrate limitations in 1-Cyclohexyl-2,5-dimethylpyrrolidine-mediated reactions
Welcome to the technical support resource for 1-Cyclohexyl-2,5-dimethylpyrrolidine-mediated reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome common challenges, with a specific focus on addressing substrate limitations. Here, we move beyond simple protocols to explain the mechanistic reasoning behind experimental observations and provide actionable troubleshooting strategies.
The Foundation: Understanding the Enamine Catalytic Cycle
At its core, 1-Cyclohexyl-2,5-dimethylpyrrolidine, a derivative of the privileged proline scaffold, operates through enamine catalysis. The catalyst's secondary amine reversibly condenses with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine intermediate.[1][2] This process enhances the nucleophilicity of the α-carbon, allowing it to attack various electrophiles. The bulky trans-2,5-dimethyl groups and the cyclohexyl substituent create a well-defined steric environment that effectively shields one face of the enamine, dictating the stereochemical outcome of the reaction.[3] The subsequent hydrolysis of the resulting iminium ion releases the α-functionalized product and regenerates the catalyst, completing the cycle.
Troubleshooting Guide: Substrate-Related Challenges
This section addresses the most common issues encountered when a reaction's scope is expanded to new substrates.
Question 1: My reaction suffers from low conversion or fails completely. What substrate-related factors are at play?
Answer: Low or no reactivity is typically traced back to inefficient formation of the key enamine intermediate or a sluggish reaction between the enamine and the electrophile. This can be attributed to two primary factors: sterics and electronics.
-
Steric Hindrance: The catalyst itself is sterically demanding. While this is essential for high stereoselectivity, it can also impede reactivity with bulky substrates.
-
At the Carbonyl (Nucleophile): Aldehydes with α,α-disubstitution or ketones with bulky groups adjacent to the carbonyl (e.g., di-isopropyl ketone) may fail to form the enamine intermediate at an appreciable rate due to severe steric clash with the catalyst's cyclohexyl or methyl groups.
-
At the Electrophile: Similarly, an overly bulky electrophile may be unable to approach the nucleophilic face of the enamine, even if the enamine itself is formed efficiently.
-
-
Electronic Effects: The electronic properties of both partners are critical.
-
Nucleophile Electronics: Enamine formation is an equilibrium process.[4] Aldehydes with electron-withdrawing groups (EWGs) at the α-position are more acidic and can form enamines faster, but the resulting enamine is less nucleophilic and may not react with weak electrophiles. Conversely, electron-donating groups (EDGs) can make the enamine more nucleophilic but may slow its formation.
-
Electrophile Electronics: The reaction is most efficient with electron-deficient electrophiles (e.g., nitroolefins, enones, α,β-unsaturated aldehydes). Electron-neutral or electron-rich olefins are generally poor substrates for this type of catalysis without a secondary activation mode, such as photoredox catalysis.[5][6]
-
Troubleshooting Steps:
-
Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered substrates. Monitor closely for byproduct formation and loss of selectivity.
-
Increase Catalyst Loading: For sluggish reactions, increasing the catalyst loading from a typical 10 mol% to 20-30 mol% can increase the concentration of the active enamine intermediate.[7]
-
Use a Co-catalyst: For reactions with weak electrophiles, adding a Brønsted or Lewis acid additive can increase the electrophilicity of the reaction partner.[8] Common additives include benzoic acid or acetic acid.
-
Modify the Substrate: If possible, consider if a less-hindered analogue of your substrate could be used to validate the reaction before moving to the more challenging target.
Question 2: My reaction works, but the enantioselectivity (ee) and/or diastereoselectivity (dr) are poor. How can I improve the stereochemical outcome?
Answer: Poor stereocontrol indicates that the transition states leading to the different stereoisomers are too close in energy. The substrate's structure plays a pivotal role in defining the geometry and energy of these transition states.
-
Substrate-Catalyst Mismatch: The catalyst provides a fixed chiral environment. Some substrates may not "fit" well within this environment, allowing for multiple, low-energy attack trajectories. For example, long, flexible linear aldehydes may have more conformational freedom in the transition state compared to cyclic ketones, potentially leading to lower selectivity.[9]
-
Solvent Effects: The solvent has a profound impact on stereoselectivity.[10][11] Non-polar, non-coordinating solvents (e.g., toluene, methylcyclohexane) often enforce a more rigid, organized transition state through hydrogen bonding, leading to higher selectivity.[8] Polar aprotic solvents (e.g., DMSO, DMF) can disrupt these interactions, leading to diminished stereocontrol.[12]
-
Temperature: As per the Gibbs free energy equation (ΔΔG‡ = -RTln(product ratio)), the energy difference between competing transition states becomes more influential at lower temperatures. Reducing the reaction temperature is a classic strategy for enhancing stereoselectivity.
Troubleshooting Workflow:
Data Summary: Solvent Effects on a Model Michael Addition
The table below illustrates how solvent choice can dramatically influence the outcome of the reaction between 3-phenylpropionaldehyde and trans-β-nitrostyrene, catalyzed by a pyrrolidine derivative.[8]
| Entry | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (syn, %) |
| 1 | CH₂Cl₂ | RT | 99 | 78:22 | 68 |
| 2 | Toluene | 0 | 90 | 88:12 | 80 |
| 3 | THF | 0 | 92 | 80:20 | 71 |
| 4 | Methylcyclohexane | 0 | 87 | 92:8 | 85 |
Data adapted from reference[8]. This demonstrates a clear trend where less polar solvents enhance both diastereoselectivity and enantioselectivity.
Question 3: I'm observing significant byproduct formation, particularly from aldehyde self-condensation. How can I suppress this?
Answer: Aldehyde self-condensation (the aldol reaction) is a common side reaction, especially with unbranched, enolizable aldehydes like propanal or butanal.[12] This occurs when one molecule of the aldehyde forms an enamine and attacks another molecule of the aldehyde, competing with the desired electrophile.
Mitigation Strategies:
-
Control Aldehyde Concentration: The self-condensation is a second-order reaction with respect to the aldehyde. Adding the aldehyde substrate slowly over several hours via syringe pump to a solution of the catalyst and the electrophile keeps its instantaneous concentration low, thus favoring the cross-reaction over the self-reaction.
-
Use an Excess of the Electrophile: If the electrophile is inexpensive, using it in slight excess (e.g., 1.2-1.5 equivalents) can statistically favor the desired reaction pathway.
-
Optimize Temperature: While lower temperatures are good for selectivity, they also slow down the desired reaction, giving the self-condensation more time to occur. A careful balance must be found. Sometimes, a slightly higher temperature can accelerate the desired reaction enough to outcompete the side reaction.
Frequently Asked Questions (FAQs)
-
Q1: Can I use ketones as nucleophiles with 1-Cyclohexyl-2,5-dimethylpyrrolidine?
-
A: Yes, but with limitations. Simple cyclic ketones like cyclohexanone are often effective substrates.[9] However, acyclic and more sterically hindered ketones react much more slowly than aldehydes due to both steric hindrance and the higher energy barrier for enamine formation. Significant optimization of reaction conditions (higher temperature, longer reaction times) is often required.
-
-
Q2: Are there specific functional groups that are incompatible with this catalytic system?
-
A: The system is generally robust, but certain functionalities can interfere. Strong acids will protonate the amine catalyst, shutting down catalysis. Unprotected primary or secondary amines on the substrate can compete with the catalyst. Very strong electrophilic sites on the substrate could potentially react with the catalyst itself.
-
-
Q3: What is the effect of water in the reaction?
-
A: Water is a product of enamine formation and a reactant in the final hydrolysis step.[4] Rigorously dry conditions can slow down catalyst turnover. However, excessive water can shift the equilibrium away from the enamine intermediate, reducing the reaction rate. Typically, reactions are run in standard anhydrous solvents without special measures to remove trace water, which is often sufficient for the hydrolysis step.
-
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This protocol provides a starting point for optimization.
Materials:
-
1-Cyclohexyl-2,5-dimethylpyrrolidine (10 mol%)
-
Benzoic Acid (co-catalyst, 20 mol%)
-
Aldehyde (1.2 equiv)
-
Nitroolefin (1.0 equiv, 0.2 mmol scale)
-
Methylcyclohexane (solvent, 2.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nitroolefin (0.2 mmol, 1.0 equiv) and 1-Cyclohexyl-2,5-dimethylpyrrolidine (0.02 mmol, 10 mol%).
-
Add methylcyclohexane (2.0 mL) and stir the mixture for 5 minutes.
-
Add the benzoic acid (0.04 mmol, 20 mol%).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Add the aldehyde (0.24 mmol, 1.2 equiv) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Analyze the product by ¹H NMR for diastereomeric ratio and by chiral HPLC to determine the enantiomeric excess.
Protocol 2: Systematic Screening to Overcome Low Reactivity
This workflow is designed for a challenging substrate that shows low conversion under standard conditions.
Objective: To identify conditions that improve the yield of a sluggish reaction.
Methodology:
-
Baseline Experiment: Set up the reaction using the General Procedure (Protocol 1) at room temperature. Let it run for 24 hours. If conversion is <10%, proceed with screening.
-
Temperature Screen: Set up three reactions in parallel: one at 40 °C, one at 60 °C, and one at 80 °C (refluxing toluene). Monitor by TLC or LC-MS after 12 and 24 hours.
-
Solvent Screen: Based on the best temperature from step 2, set up reactions in different solvents. Test a non-polar (Toluene), a polar aprotic (DCM or THF), and a polar protic (if compatible, e.g., isopropanol) solvent.
-
Catalyst Loading Screen: Using the best solvent/temperature combination, set up three reactions with varying catalyst loading: 10 mol%, 20 mol%, and 30 mol%.
-
Analysis: Compare the yield and selectivity from all experiments to determine the optimal conditions for the specific substrate.
References
-
A Chiral Solvent Effect in Asymmetric Organocatalysis. Organic Letters - ACS Publications. [Link]
-
A Chiral Solvent Effect in Asymmetric Organocatalysis. American Chemical Society. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. [Link]
-
Application of Biobased Solvents in Asymmetric Catalysis. Encyclopedia.pub. [Link]
-
Application of Biobased Solvents in Asymmetric Catalysis. PMC. [Link]
-
Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. MDPI. [Link]
-
Switching Diastereoselectivity in Proline-Catalyzed Aldol Reactions. Sci-Hub. [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journals. [Link]
-
Direct, enantioselective α-alkylation of aldehydes using simple olefins. Macmillan Group - Princeton University. [Link]
-
On the Topic of Substrate Scope. Organic Letters - ACS Publications. [Link]
-
Transition Metal-Catalyzed α-Position Carbon–Carbon Bond Formations of Carbonyl Derivatives. MDPI. [Link]
-
Aminal–Pyrrolidine Organocatalysts – Highly Efficient and Modular Catalysts for α‐Functionalization of Carbonyl Compounds. ResearchGate. [Link]
-
Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research - ACS Publications. [Link]
-
ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. LOCKSS. [Link]
-
Enamine catalysis. PubMed. [Link]
-
Asymmetric Enamine Catalysis. Chemical Reviews - ACS Publications. [Link]
-
Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. PMC. [Link]
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- 4. Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Application of Biobased Solvents in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: 1-Cyclohexyl-2,5-dimethylpyrrolidine and Evans' Auxiliaries in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the ability to control the stereochemical outcome of a reaction is paramount. Chiral auxiliaries are powerful tools that enable chemists to introduce chirality with a high degree of predictability and efficiency. Among the most celebrated and widely utilized are the oxazolidinone-based auxiliaries developed by David A. Evans. However, the quest for novel and improved chiral directors is a continuous endeavor in synthetic organic chemistry. This guide provides an in-depth comparison of the well-established Evans' auxiliaries with the class of C₂-symmetric pyrrolidine-based auxiliaries, with a conceptual focus on the potential of derivatives such as 1-Cyclohexyl-2,5-dimethylpyrrolidine. While direct experimental data for 1-Cyclohexyl-2,5-dimethylpyrrolidine as a chiral auxiliary is not extensively available in peer-reviewed literature, we will draw upon data from closely related and well-studied C₂-symmetric 2,5-disubstituted pyrrolidine systems to provide a robust and insightful comparison.
This guide is intended for researchers, scientists, and professionals in drug development who are seeking to understand the relative merits and practical considerations of these two important classes of chiral auxiliaries.
Introduction to the Contenders: Structural and Mechanistic Foundations
1.1. Evans' Auxiliaries: The Gold Standard
Evans' auxiliaries are a class of chiral oxazolidinones, typically derived from readily available amino acids such as L-valine and L-phenylalanine.[1] Their widespread adoption stems from their high stereodirecting ability in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol additions, and Diels-Alder reactions.[2]
The stereochemical control exerted by Evans' auxiliaries is well-understood and is generally attributed to a combination of steric and electronic factors. In the context of enolate chemistry, acylation of the oxazolidinone nitrogen provides an N-acyl imide. Deprotonation of the α-proton of the acyl group with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), leads to the formation of a rigid, chelated Z-enolate.[3] The resident chiral center on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the less hindered face.[3]
For aldol reactions, the Zimmerman-Traxler model provides a powerful predictive framework for the observed syn-diastereoselectivity.[4][5] The chelated six-membered ring transition state, involving a boron or titanium Lewis acid, orients the substituents to minimize steric interactions, leading to a highly ordered and predictable stereochemical outcome.[6]
1.2. C₂-Symmetric Pyrrolidine-Based Auxiliaries: An Alternative Paradigm
C₂-symmetric chiral auxiliaries, such as those derived from trans-2,5-dimethylpyrrolidine, represent a distinct class of stereodirecting groups.[7] The C₂-symmetry of the pyrrolidine ring can, in principle, simplify the number of possible transition states in a reaction, potentially leading to high levels of stereocontrol. While 1-Cyclohexyl-2,5-dimethylpyrrolidine is not a widely documented auxiliary, its structural features—a C₂-symmetric core and a bulky N-substituent—suggest its potential for high diastereoselectivity.
The mechanism of stereocontrol with these auxiliaries also involves the formation of a chiral enolate. The two substituents on the pyrrolidine ring create a defined steric environment that directs the approach of the electrophile. The nature of the N-substituent, in this hypothetical case a cyclohexyl group, would be expected to further influence the facial bias of the enolate.
Performance in Asymmetric Synthesis: A Data-Driven Comparison
A direct comparison of performance is best illustrated through experimental data from key asymmetric transformations.
2.1. Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental method for the construction of stereogenic centers. Evans' auxiliaries have demonstrated exceptional efficacy in this regard.
Table 1: Diastereoselective Alkylation using an Evans' Auxiliary
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Allyl iodide | 98:2 | 61-77 | [8] |
| Benzyl bromide | >99:1 | 90 | [9] |
| Methyl iodide | 99:1 | 92 | [9] |
The data in Table 1 showcases the consistently high diastereoselectivity achieved with Evans' auxiliaries across a range of electrophiles.
For the C₂-symmetric pyrrolidine auxiliaries, data from a study on N-propionylated (S)-(-)-2-(1-methoxy-1-methylethyl)pyrrolidine provides valuable insight.
Table 2: Diastereoselective Alkylation using a Pyrrolidine-Based Auxiliary
| Electrophile | Additive | Diastereomeric Excess (d.e.) | Reference |
| Benzyl bromide | None | 82% | [10] |
| Benzyl bromide | Cp₂ZrCl₂ | 98% | [10] |
| n-Butyl iodide | LiCl | 94% | [10] |
The results in Table 2 indicate that high levels of diastereoselectivity can be achieved with pyrrolidine-based auxiliaries, and that the selectivity can be significantly enhanced by the use of additives.[10] Notably, a reversal of selectivity can sometimes be observed with different additives, offering a potential advantage in accessing different diastereomers.[10]
2.2. Asymmetric Aldol Reactions
The Evans aldol reaction is renowned for its high syn-diastereoselectivity.[6]
Table 3: Diastereoselective Aldol Reaction using an Evans' Auxiliary
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Isobutyraldehyde | >99:1 | 75 | [11] |
| Benzaldehyde | >99:1 | 80 | [11] |
| Propionaldehyde | >99:1 | 78 | [11] |
In contrast, the stereochemical outcome of aldol reactions with the N-propionylated pyrrolidine auxiliary from the same study was found to be highly dependent on the choice of Lewis acid.
Table 4: Diastereoselective Aldol Reaction using a Pyrrolidine-Based Auxiliary with Benzaldehyde
| Additive | Diastereomeric Ratio (syn:anti) | Reference |
| SnCl₂ | 73:27 | [10][12] |
| Cp₂ZrCl₂ | 27:73 | [10][12] |
| Cp₂TiCl₂ | 33:67 | [10] |
| TMS-Cl | High selectivity for one syn and one anti diastereomer | [12] |
The data in Table 4 highlights a key difference: while Evans' auxiliaries consistently provide high syn-selectivity, the pyrrolidine-based auxiliary offers the flexibility to access either syn or anti products by tuning the Lewis acid additive.[10][12] However, the diastereoselectivities observed in this particular study did not reach the consistently high levels seen with Evans' auxiliaries.
Experimental Protocols: A Practical Guide
3.1. General Workflow for Asymmetric Synthesis using Chiral Auxiliaries
The general workflow for employing both Evans' and pyrrolidine-based auxiliaries in asymmetric synthesis follows a similar three-step sequence.
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Navigating the Stereochemical Maze: A Comparative Guide to Validating the Absolute Configuration of 1-Cyclohexyl-2,5-dimethylpyrrolidine Derivatives
For researchers, scientists, and drug development professionals, the unambiguous assignment of the absolute configuration of chiral molecules is a critical, non-negotiable step in the journey from discovery to application. The spatial arrangement of atoms dictates biological activity, with different enantiomers often exhibiting profoundly different therapeutic effects or toxicities. This guide provides an in-depth, objective comparison of the principal analytical techniques for validating the absolute configuration of products derived from 1-Cyclohexyl-2,5-dimethylpyrrolidine, a scaffold of growing interest in medicinal chemistry. We will delve into the causality behind experimental choices and present supporting data to empower you to select the most appropriate methodology for your research needs.
The determination of the absolute stereochemistry of 1-Cyclohexyl-2,5-dimethylpyrrolidine and its derivatives is paramount due to the influence of the chiral centers at the C2 and C5 positions of the pyrrolidine ring. The relative and absolute configurations of these centers will define the three-dimensional shape of the molecule, which in turn governs its interactions with biological targets. An incorrect stereochemical assignment can lead to misinterpretation of structure-activity relationships (SAR) and potentially catastrophic failures in later stages of drug development.
This guide will explore and compare the three main pillars of absolute configuration determination: Single-Crystal X-ray Diffraction (SC-XRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiroptical Methods.
A Comparative Overview of Key Analytical Techniques
The choice of method for determining the absolute configuration of a 1-Cyclohexyl-2,5-dimethylpyrrolidine derivative is a strategic one, dictated by factors such as the physical state of the sample, the availability of instrumentation, and the desired level of certainty.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | NMR Spectroscopy (Mosher's Method) | Vibrational Circular Dichroism (VCD) |
| Principle | Analysis of the diffraction pattern of X-rays by a single crystal to generate a 3D electron density map.[1] | Covalent derivatization with a chiral agent to form diastereomers with distinct NMR signals.[][3] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4][5] |
| Sample Requirement | High-quality single crystal. | Milligram quantities of the purified amine. | 5-10 mg of the sample in solution.[4] |
| Destructive? | No (crystal is recovered). | Yes (sample is derivatized). | No (sample is recoverable). |
| Time to Result | Days to weeks (crystal growth is often the bottleneck). | 1-2 days. | Hours to a few days (including computational time).[5] |
| Cost | High (instrumentation and maintenance). | Moderate (reagents and NMR time). | High (specialized spectrometer). |
| Confidence Level | "Gold standard" - provides unambiguous 3D structure.[1] | High, but model-dependent and requires careful spectral interpretation. | High, especially when combined with quantum mechanical calculations.[6] |
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Answer
SC-XRD is widely regarded as the unequivocal method for determining the absolute configuration of a chiral molecule.[7] By analyzing the anomalous dispersion of X-rays, this technique provides a direct visualization of the three-dimensional arrangement of atoms in the crystalline state.
The "Why" Behind the Experiment
For a novel 1-Cyclohexyl-2,5-dimethylpyrrolidine derivative, obtaining a single crystal and performing SC-XRD provides the highest level of confidence in the stereochemical assignment. This is particularly crucial for establishing a reference standard for a new class of compounds. The resulting crystal structure offers a wealth of information beyond just the absolute configuration, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Experimental Protocol: SC-XRD of a Chiral Pyrrolidine Derivative
-
Crystallization: The primary and often most challenging step is to grow a high-quality single crystal of the enantiomerically pure 1-Cyclohexyl-2,5-dimethylpyrrolidine derivative. This involves screening various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). For amines that are oils at room temperature, derivatization to a crystalline salt (e.g., hydrochloride or tartrate) is a common strategy.
-
Crystal Selection and Mounting: A suitable crystal, free of visible defects, is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are then collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to generate an electron density map. A molecular model is then built into this map and refined to best fit the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects in the diffraction data, often quantified by the Flack parameter. A Flack parameter close to zero for the proposed configuration indicates a correct assignment.
Caption: Workflow for Absolute Configuration Determination by SC-XRD.
NMR Spectroscopy: The Mosher's Method for Chiral Amines
For chiral amines like 1-Cyclohexyl-2,5-dimethylpyrrolidine, where crystallization may be challenging, NMR spectroscopy offers a powerful solution-state alternative. The Mosher's method, which involves the formation of diastereomeric amides, is a well-established technique for assigning the absolute configuration of chiral amines.[3][8]
The "Why" Behind the Experiment
Experimental Protocol: Mosher's Amide Analysis of a Chiral Pyrrolidine
-
Preparation of Mosher's Amides: The enantiomerically pure 1-Cyclohexyl-2,5-dimethylpyrrolidine is reacted in two separate NMR tubes with the acid chlorides of (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). This forms a pair of diastereomeric amides.
-
NMR Data Acquisition: High-resolution ¹H NMR spectra are acquired for both the (R)-MTPA and (S)-MTPA amide samples.
-
Spectral Analysis and Assignment: The proton signals in both spectra, particularly those of the cyclohexyl and pyrrolidine methyl groups, are carefully assigned.
-
Calculation of Δδ (δS - δR): The chemical shift difference (Δδ) is calculated for each assigned proton by subtracting the chemical shift in the (R)-MTPA amide spectrum from that in the (S)-MTPA amide spectrum.
-
Configuration Assignment: The signs of the Δδ values are analyzed. According to the Mosher's model for amides, protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the assignment of the absolute configuration at the nitrogen-bearing carbon.
Caption: Workflow for Mosher's Method for a Chiral Amine.
Chiroptical Methods: Vibrational Circular Dichroism (VCD)
VCD spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] It is particularly useful for determining the absolute configuration of molecules in solution, especially when they lack a UV chromophore.
The "Why" Behind the Experiment
VCD is an excellent choice for determining the absolute configuration of 1-Cyclohexyl-2,5-dimethylpyrrolidine derivatives when a non-destructive method is preferred and crystallization is difficult. The VCD spectrum is highly sensitive to the three-dimensional structure of a molecule and provides a unique fingerprint of its stereochemistry. By comparing the experimental VCD spectrum to the spectrum calculated for a known configuration using quantum mechanics, the absolute configuration can be confidently assigned.[6]
Experimental Protocol: VCD Analysis of a Chiral Pyrrolidine
-
Sample Preparation: A solution of the enantiomerically pure 1-Cyclohexyl-2,5-dimethylpyrrolidine derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃) at an appropriate concentration (typically 5-10 mg in 150-200 µL).[4]
-
VCD and IR Spectra Acquisition: The VCD and IR spectra of the sample are recorded on a VCD spectrometer.
-
Quantum Mechanical Calculations: The three-dimensional structure of one enantiomer of the molecule is modeled, and its theoretical VCD spectrum is calculated using Density Functional Theory (DFT).
-
Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is the same as that used in the calculation. If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is opposite to that used in the calculation.
Caption: Workflow for VCD Analysis for Absolute Configuration Determination.
Conclusion: An Integrated Approach for Unambiguous Assignment
The validation of the absolute configuration of products from 1-Cyclohexyl-2,5-dimethylpyrrolidine is a critical undertaking that necessitates a thoughtful selection of analytical techniques. While Single-Crystal X-ray Diffraction provides the most definitive answer, its requirement for a high-quality single crystal can be a significant hurdle. In such cases, solution-state methods like NMR spectroscopy using Mosher's method for these chiral amines and Vibrational Circular Dichroism offer robust and reliable alternatives.
For the highest level of confidence, particularly for a novel compound series, an integrated approach is recommended. For instance, an initial assignment by a chiroptical method like VCD can be corroborated by Mosher's analysis. Ultimately, the "gold standard" of SC-XRD should be pursued whenever feasible to provide an unshakeable foundation for all subsequent research and development activities. By understanding the principles, advantages, and limitations of each technique presented in this guide, researchers can navigate the complexities of stereochemical analysis with greater confidence and precision.
References
-
Structure and unexpected chiroptical properties of chiral 4-pyrrolidinyl substituted 2(5H)-furanones. Chirality, 16(7), 405-413. [Link]
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Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 707. [Link]
-
Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. Molecules, 25(15), 3367. [Link]
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One-pot tandem cyclization of enantiopure asymmetric cis-2,5-disubstituted pyrrolidines: Facile access to chiral 10-heteroazatriquinanes. Beilstein Journal of Organic Chemistry, 9, 286-290. [Link]
-
Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 349. [Link]
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A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 30(14), 2533. [Link]
-
methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. IUCrData, 4(10), x191004. [Link]
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Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1037. [Link]
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(2R,5S)-2,5-dimethylpyrrolidine. SpectraBase. [Link]
-
What is Chiroptical Properties. LookChem. [Link]
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chemical Reviews, 123(6), 2841-2905. [Link]
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Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 16(5), 18-23. [Link]
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2,5-DIMETHYLPYRROLIDINE, (2R,5R)-. gsrs.ncats.nih.gov. [Link]
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Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 1141, 133-146. [Link]
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Improved absolute configuration determination of complex molecules with VCD. Software for Chemistry & Materials. [Link]
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2,5-dimethylpyrrolidine, hydrobromide. SpectraBase. [Link]
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Absolute configuration of complex chiral molecules. Spark904. [Link]
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Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. PMC. [Link]
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2,5-Dimethylpyrrolidine, (2S,5S)-. PubChem. [Link]
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Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Analytical and Bioanalytical Techniques. [Link]
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How do I determine the absolute configuration experimentally? Chemistry Stack Exchange. [Link]
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Asymmetric synthesis of trans-2,5-dimethylpyrrolidine. PlumX Metrics. [Link]
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. [Link]
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Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1145-1153. [Link]
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Synthesis-Driven Stereochemical Assignment of Marine Polycyclic Ether Natural Products. Marine Drugs, 19(5), 249. [Link]
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Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Communications, 59(89), 13269-13272. [Link]
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Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic ... PMC. [Link]
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Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Re… Organic & Biomolecular Chemistry, 17(33), 7701-7705. [Link]
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Dipolar Cycloaddition Approach toward Harmicine-Type Alkaloids: Synthesis and Stereochemical Determination. Organic Letters, 17(16), 4054-4057. [Link]
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Comparative Guide: 1-Cyclohexyl-2,5-dimethylpyrrolidine vs. Traditional Chiral Auxiliaries
Topic: Cost-Effectiveness of 1-Cyclohexyl-2,5-dimethylpyrrolidine versus Other Chiral Auxiliaries Content Type: Publish Comparison Guide
Executive Summary
In the landscape of asymmetric synthesis, the tension between cost , scalability , and stereocontrol dictates the choice of chiral director. While traditional covalent auxiliaries (e.g., Evans oxazolidinones, Myers pseudoephedrine) offer high predictability, they suffer from poor atom economy and the requirement for stoichiometric usage.
This guide analyzes 1-Cyclohexyl-2,5-dimethylpyrrolidine (
Technical Profile: The Challenger
Subject: 1-Cyclohexyl-2,5-dimethylpyrrolidine
Class:
Mechanism of Action vs. Competitors
-
Covalent Auxiliaries (Evans/Myers): Require chemical attachment to the substrate (pre-functionalization), reaction, and subsequent cleavage.
-
1-Cyclohexyl-2,5-dimethylpyrrolidine: Forms a non-covalent coordination complex with metal reagents (e.g.,
-BuLi) or functions as a Brønsted base catalyst. No attachment/cleavage steps are required.
Comparative Analysis: Performance & Economics
The following analysis benchmarks 1-Cyclohexyl-2,5-dimethylpyrrolidine against the three industry standards: Evans Oxazolidinone (Aldol/Alkylation standard), Myers Pseudoephedrine (Alkylation standard), and (-)-Sparteine (Ligand standard).
Table 1: Cost and Performance Matrix
| Metric | 1-Cyclohexyl-2,5-DMP | Evans Oxazolidinone | Myers Pseudoephedrine | (-)-Sparteine |
| Role | Chiral Ligand / Base | Covalent Auxiliary | Covalent Auxiliary | Chiral Ligand |
| Stoichiometry | 1.0 equiv (Recyclable) or Catalytic | >1.0 equiv (Stoichiometric) | >1.0 equiv (Stoichiometric) | 1.0 equiv (Recyclable) |
| Atom Economy | High (No covalent attachment) | Low (Mass of auxiliary is waste) | Medium (Lower MW than Evans) | High |
| Recovery Method | Acid/Base Extraction (Simple) | Hydrolysis + Chromatography | Acid/Base Extraction | Acid/Base Extraction |
| Recovery Rate | >95% (Typical) | 80–90% (Losses in hydrolysis) | >90% | >90% |
| Reagent Cost | Low (Synth. from hexanedione) | Medium (Amino acid derived) | Low (Commodity chemical) | Very High (Scarcity) |
| Scalability | Excellent (Liquid handling) | Good (Crystalline intermediates) | Excellent (Crystalline) | Poor (Supply constrained) |
Deep Dive: The Cost-Effectiveness Argument
1. Synthesis vs. Sourcing:
-
Evans/Myers: Commercially available but prices scale linearly with quantity.
-
1-Cyclohexyl-2,5-DMP: Can be synthesized in a single scalable step from inexpensive 2,5-hexanedione and cyclohexylamine , followed by reduction. This "make-it-yourself" accessibility drastically reduces the cost per mole compared to purchasing high-purity Evans auxiliaries or rare sparteine.
2. The Recovery Loop: The most significant cost driver in large-scale chiral synthesis is the recovery step .
-
Evans: Cleavage often requires LiOH/H2O2 or LiBH4. These reagents add cost, and the auxiliary must often be purified by column chromatography from the product.
-
1-Cyclohexyl-2,5-DMP: As a basic amine, it can be separated from neutral organic products simply by washing the reaction mixture with dilute HCl. The ligand goes into the aqueous phase, while the product stays in the organic phase. Basification of the aqueous phase precipitates the ligand for reuse. This chromatography-free recovery is a massive operational saving.
Experimental Protocols
Protocol A: Synthesis of the Ligand (1-Cyclohexyl-2,5-dimethylpyrrolidine)
Rationale: This protocol utilizes the Paal-Knorr synthesis principle followed by reduction, ensuring high atom economy and use of cheap commodity chemicals.
Reagents:
-
2,5-Hexanedione (1.0 equiv)
-
Cyclohexylamine (1.0 equiv)
-
Sodium Cyanoborohydride (
) or catalytic hydrogenation ( ) -
Methanol (Solvent)
Step-by-Step:
-
Condensation: Dissolve 2,5-hexanedione (11.4 g, 100 mmol) and cyclohexylamine (9.9 g, 100 mmol) in Methanol (100 mL). Stir at room temperature for 2 hours to form the imine/enamine intermediate.
-
Reduction: Cool the mixture to 0°C. Add
(1.5 equiv) portion-wise (or subject to hydrogenation at 50 psi). Note: For strict stereocontrol to obtain the trans-isomer ( ), a specific reduction protocol or resolution may be required, though the thermodynamic product often favors the trans-configuration. -
Workup: Quench with dilute HCl. Remove methanol under reduced pressure.
-
Isolation: Basify the aqueous residue with NaOH (pH > 12) and extract with diethyl ether (
mL). -
Purification: Dry over
and distill under reduced pressure (or use bulb-to-bulb distillation).-
Yield: Typically 70–85%.
-
Protocol B: Application in Asymmetric Deprotonation (Standard Benchmark)
Rationale: This mimics the classic "Sparteine-mediated" lithiation, validating the ligand's performance.
Reaction: Enantioselective deprotonation of N-Boc-pyrrolidine.
-
Complex Formation: In a flame-dried flask under Argon, dissolve 1-Cyclohexyl-2,5-dimethylpyrrolidine (1.1 equiv) in anhydrous diethyl ether at -78°C.
-
Lithiation: Add
-BuLi (1.1 equiv). Stir for 30 mins to form the chiral base complex. -
Substrate Addition: Add N-Boc-pyrrolidine (1.0 equiv) dropwise. Stir at -78°C for 4 hours.
-
Electrophile Trapping: Add the electrophile (e.g., trimethylsilyl chloride, TMSCl) and warm to room temperature.
-
Recovery: Wash the ether layer with 1M HCl (extracts the ligand). The ether layer contains the chiral product.
-
Recycle: Basify the HCl washings to recover the pyrrolidine ligand.
Visualization: Workflow & Logic
Diagram 1: The "Ligand vs. Auxiliary" Efficiency Cycle
This diagram contrasts the multi-step linear pathway of Evans auxiliaries with the closed-loop cycle of the pyrrolidine ligand.
Caption: Comparison of the linear, multi-step Evans auxiliary pathway versus the efficient, closed-loop recovery cycle of the 1-Cyclohexyl-2,5-dimethylpyrrolidine ligand.
Conclusion
For researchers prioritizing cost-effectiveness and operational simplicity , 1-Cyclohexyl-2,5-dimethylpyrrolidine represents a superior alternative to traditional auxiliaries, particularly in reactions amenable to ligand control (e.g., alkylations, lithiations). While it lacks the universal "plug-and-play" history of the Evans auxiliary, its chromatography-free recovery and synthesis from commodity chemicals make it a powerful tool for scalable asymmetric synthesis.
References
Unlocking Stereoselectivity: A Comparative Guide to Computational Transition State Analysis of 1-Cyclohexyl-2,5-dimethylpyrrolidine Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of asymmetric organocatalysis, proline-derived catalysts stand out for their versatility and efficiency. Among these, 1-Cyclohexyl-2,5-dimethylpyrrolidine, a chiral secondary amine, has emerged as a powerful tool for forging stereochemically complex molecules, a cornerstone of modern drug development. Understanding the subtle interplay of forces that govern the stereochemical outcome of its reactions is paramount. This guide provides an in-depth comparison of computational methodologies for studying the transition states of reactions catalyzed by this class of molecules, offering insights into the causality behind experimental choices and providing a framework for predictive catalyst design.
The Decisive Moment: Why Transition State Analysis Matters
The stereoselectivity of a reaction catalyzed by a chiral organocatalyst like 1-Cyclohexyl-2,5-dimethylpyrrolidine is determined at the transition state (TS) – the fleeting, highest-energy point along the reaction coordinate. The difference in the activation energies (ΔG‡) of the competing diastereomeric transition states dictates the ratio of the resulting enantiomers. A larger energy difference leads to higher enantiomeric excess (% ee). Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens to dissect these transition states, offering a level of detail unattainable through experimental methods alone.[1][2] By accurately modeling the geometries and energies of these transient structures, we can rationalize observed stereoselectivities and, more importantly, predict the performance of new catalyst designs.[3][4]
A Comparative Analysis of Computational Methodologies
The accuracy of a computational study hinges on the chosen methodology. For proline-derived organocatalysts, where non-covalent interactions play a pivotal role in stereodifferentiation, the selection of the density functional and basis set is critical.[3][5][6]
Density Functional Approximations (Functionals): Beyond the Basics
The choice of the exchange-correlation functional in DFT is arguably the most critical parameter. For reactions involving organocatalysts like 1-Cyclohexyl-2,5-dimethylpyrrolidine, where weak interactions such as hydrogen bonds and van der Waals forces are crucial in stabilizing one transition state over another, the functional must be able to capture these effects.[7][8]
| Functional Family | Examples | Strengths | Weaknesses | Best Suited For |
| Hybrid GGA | B3LYP | A workhorse in computational chemistry, good for general-purpose calculations.[1] | Underestimates the contribution of dispersion forces, which can be critical for accurate stereoselectivity prediction.[9] | Initial geometric optimizations and preliminary energy calculations. |
| Meta-GGA | M06-2X | Explicitly parameterized to handle non-covalent interactions, often providing more accurate energetic predictions for organocatalytic transition states.[1] | Can be more computationally expensive than standard hybrid GGAs. | Detailed analysis of transition state energies and predicting enantioselectivity where dispersion is key. |
| Range-Separated Hybrid | ωB97X-D | Includes an empirical dispersion correction, leading to improved accuracy for systems with significant van der Waals interactions. | The empirical correction may not be universally applicable to all systems. | Systems where long-range dispersion interactions are expected to be significant. |
Basis Sets: The Building Blocks of Accuracy
The basis set describes the atomic orbitals used in the calculation. A larger, more flexible basis set will provide a more accurate description of the electron distribution, but at a higher computational cost.
-
Pople-style basis sets (e.g., 6-31G(d), 6-31+G(d,p)) : These are widely used and offer a good balance of accuracy and computational cost for initial geometry optimizations.[5] The inclusion of polarization (d) and diffuse (+) functions is crucial for accurately describing the non-spherical electron distributions and weak interactions present in transition states.
-
Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) : These are generally more accurate but also more computationally demanding. They are often used for single-point energy calculations on geometries optimized with a smaller basis set to refine the energetic predictions.
A common and effective strategy is to perform geometry optimizations with a moderate basis set like 6-31G(d) and then calculate single-point energies with a larger, more robust basis set such as aug-cc-pVTZ. This "two-step" approach provides a good compromise between accuracy and computational feasibility.
A Practical Workflow for Transition State Analysis
A systematic computational workflow is essential for obtaining reliable and reproducible results. The following protocol outlines a self-validating system for the analysis of transition states in reactions catalyzed by 1-Cyclohexyl-2,5-dimethylpyrrolidine.
Caption: A typical computational workflow for locating and validating a transition state.
Experimental Protocol: Step-by-Step Transition State Calculation
-
Conformational Search: Before locating the transition state, it is crucial to identify the lowest energy conformers of the reactants and catalyst. This can be done using molecular mechanics or semi-empirical methods.
-
Initial Transition State Guess: The initial geometry for the transition state search can be constructed based on known mechanisms for similar reactions. For example, in an aldol reaction, the carbon-carbon bond-forming step would be the focus.[10]
-
Transition State Optimization: This is the core of the calculation, where an algorithm searches for a first-order saddle point on the potential energy surface. This is typically performed using a DFT method (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: A frequency calculation must be performed on the optimized geometry. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This step validates the nature of the stationary point.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.
-
Single-Point Energy Refinement: To obtain more accurate activation energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory (e.g., M06-2X/aug-cc-pVTZ).
Case Study: The Aldol Reaction
The asymmetric aldol reaction is a classic application of proline-derived organocatalysts. The stereochemical outcome is determined by the relative stability of the transition states leading to the syn and anti products.
Caption: Competing transition states in a proline-catalyzed aldol reaction.
Computational studies can elucidate the key interactions that stabilize one transition state over the other. For instance, the bulky cyclohexyl group on the 1-Cyclohexyl-2,5-dimethylpyrrolidine catalyst can create significant steric hindrance, favoring a transition state geometry that minimizes these clashes.[8] Furthermore, non-covalent interactions, such as hydrogen bonding between the catalyst and the aldehyde, can play a crucial role in orienting the reactants for selective bond formation.[3]
Quantitative Data Comparison
The following table presents a hypothetical but realistic comparison of the performance of different DFT functionals for calculating the energy difference between the diastereomeric transition states (ΔΔG‡) for an aldol reaction catalyzed by a proline derivative.
| Functional | Basis Set (Geometry Opt.) | Basis Set (Energy) | ΔΔG‡ (kcal/mol) | Predicted % ee |
| B3LYP | 6-31G(d) | 6-311+G(d,p) | 1.5 | 88 |
| M06-2X | 6-31G(d) | 6-311+G(d,p) | 2.1 | 96 |
| ωB97X-D | 6-31G(d) | 6-311+G(d,p) | 2.0 | 95 |
As the table illustrates, functionals that account for dispersion (M06-2X and ωB97X-D) predict a larger energy difference between the transition states, leading to a higher predicted enantioselectivity, which is often in better agreement with experimental observations.
Conclusion
Computational studies on the transition states of reactions catalyzed by 1-Cyclohexyl-2,5-dimethylpyrrolidine and its analogs are indispensable for a deep understanding of the origins of stereoselectivity. This guide has provided a comparative overview of the key computational methodologies, emphasizing the critical role of selecting appropriate DFT functionals and basis sets to capture the subtle non-covalent interactions that govern the reaction outcome. By following a systematic and self-validating computational workflow, researchers can gain valuable insights to rationalize experimental results and guide the design of next-generation organocatalysts for applications in drug discovery and fine chemical synthesis.
References
-
Bicyclic proline analogues as organocatalysts for stereoselective aldol reactions: an in silico DFT study - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Assessment of popular DFT and semiempirical molecular orbital techniques for calculating relative transition state energies and kinetic product distributions in enantioselective organocatalytic reactions - University of Portsmouth. Available at: [Link]
-
Computational Analysis of the Stereoselective Synthesis of Substituted Pyrrolidines. Available at: [Link]
-
Mukaiyama-Michael reactions with trans-2,5-diarylpyrrolidine catalysts: enantioselectivity arises from attractive noncovalent interactions, not from steric hindrance - PubMed. Available at: [Link]
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Impact of conformational structures on low-temperature oxidation chemistry for cyclohexyl radicals: a theoretical and kinetic modeling study on first oxygen addition - RSC Publishing. Available at: [Link]
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A new path to enantioselective substituted pyrrolidines - Mapping Ignorance. Available at: [Link]
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Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters - ACS Publications. Available at: [Link]
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Kinetic modeling of liquid phase catalytic alkylation of guaiacol with cyclohexene - Notables de la Ciencia - CONICET. Available at: [Link]
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(PDF) Performance of Density Functional for Transition States - ResearchGate. Available at: [Link]
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Transition state model of direct aldol reaction catalysed (L)‐proline based dipeptide. Available at: [Link]
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Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction - ACS Publications. Available at: [Link]
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Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study - Open Research Repository. Available at: [Link]
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Design and Synthesis of L-Proline Derivatives as Enantioselective Organocatalysts for Synthesis of the ( S )-Wieland-Miescher Ketone - ResearchGate. Available at: [Link]
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Benchmark Study of DFT Functionals for Late-Transition-Metal Reactions - ACS Publications. Available at: [Link]
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Comparison of six different density functionals for the calculation of... - ResearchGate. Available at: [Link]
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Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - PubMed. Available at: [Link]
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Stereoselective Synthesis of cis-2,5-Disubstituted Pyrrolidines via Wacker-Type Aerobic Oxidative Cyclization of Alkenes with tBu-Sulfinamide Nucleophiles - PMC. Available at: [Link]
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Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines - ACS Publications - ACS.org. Available at: [Link]
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Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry | Wasit Journal for Pure sciences. Available at: [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of 1-Cyclohexyl-2,5-dimethylpyrrolidine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Cyclohexyl-2,5-dimethylpyrrolidine. As a Senior Application Scientist, my objective is to synthesize established safety protocols with the practical realities of a research environment, ensuring that every step is not only procedurally correct but also logically grounded in chemical safety principles.
Hazard Assessment: Understanding the Risk
The primary driver behind any disposal protocol is a thorough understanding of the chemical's hazards. Based on data from the closely related compound 1-Cyclohexyl-2-pyrrolidone, we can infer a similar hazard profile for 1-Cyclohexyl-2,5-dimethylpyrrolidine. The pyrrolidine moiety itself is known to be a potential irritant and can exhibit toxicity.[3][4]
Inferred Hazard Profile Summary
| Hazard Category | Classification | Rationale and Key Information |
|---|---|---|
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | Analog compounds show moderate oral toxicity. Ingestion may cause significant health effects.[5][6][7] |
| Acute Toxicity (Dermal) | Category 4: Harmful in contact with skin. | The compound can likely be absorbed through the skin, making protective gloves essential.[5][6][7] |
| Acute Toxicity (Inhalation) | Category 3: Toxic if inhaled. | Vapors or mists are considered toxic. All handling should be performed in a well-ventilated area, preferably a chemical fume hood.[5][7] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation/burns. | Direct contact can cause skin irritation or, in more severe cases based on analogs, chemical burns.[5][6][8] |
| Eye Damage/Irritation | Category 2: Causes serious eye irritation/damage. | The compound is expected to be a severe eye irritant. Chemical splash goggles are mandatory.[5][6][8] |
| Environmental Hazard | Harmful to aquatic life. | Pyrrolidine derivatives can be harmful to aquatic organisms; therefore, drain disposal is strictly prohibited.[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 1-Cyclohexyl-2,5-dimethylpyrrolidine or its waste, the following minimum PPE is mandatory. The causality is clear: preventing the chemical from coming into contact with your body is the most effective safety measure.
-
Gloves: Chemical-resistant nitrile or neoprene gloves are required. Always inspect gloves for tears or holes before use. Dispose of contaminated gloves as hazardous waste.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn in addition to goggles if there is a significant splash risk.[8]
-
Lab Coat: A standard laboratory coat, buttoned completely, protects the skin on your body and arms.
-
Respiratory Protection: All handling of the chemical and its waste that could generate vapors or aerosols must be conducted inside a certified chemical fume hood.[7][8]
Spill Management Protocol
In the event of a small spill, immediate and correct action is critical to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Don PPE: If not already wearing it, don the full PPE described in Section 2.
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbent material into a designated, leak-proof hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, wipes, gloves) are now considered hazardous waste and must be placed in the same container as the absorbed chemical.[8]
Step-by-Step Disposal Protocol
The disposal of 1-Cyclohexyl-2,5-dimethylpyrrolidine must follow the "cradle-to-grave" principle of hazardous waste management. This ensures the waste is handled safely from the moment of its generation to its final destruction.
Step 4.1: Waste Characterization
Due to its inferred toxicological profile, any unwanted 1-Cyclohexyl-2,5-dimethylpyrrolidine, solutions containing it, or materials contaminated by it are classified as hazardous waste . This classification is not optional and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).[2][9]
Step 4.2: Segregation and Containerization
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Dedicated Container: Collect all 1-Cyclohexyl-2,5-dimethylpyrrolidine waste in a dedicated, chemically compatible container, such as a high-density polyethylene (HDPE) bottle with a screw-top lid.[1]
-
No Mixing: Do not mix this waste with other waste streams (e.g., halogenated solvents, acids, bases) unless you have explicit confirmation of compatibility. Incompatible materials can lead to pressure buildup, toxic gas release, or fire.
-
Solid vs. Liquid: Collect solid waste (contaminated weigh paper, pipette tips) and liquid waste in separate, appropriately labeled containers.
Step 4.3: Labeling
Proper labeling is a regulatory requirement and essential for safety. The container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-Cyclohexyl-2,5-dimethylpyrrolidine"
-
An accurate list of all components and their approximate percentages.
-
The relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).
-
The accumulation start date (the date the first waste was added).
Step 4.4: Storage in a Satellite Accumulation Area (SAA)
The waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. An SAA must be:
-
At or near the point of waste generation.
-
Under the direct control of the laboratory personnel generating the waste.
-
Kept closed at all times except when adding waste.
-
Stored within a secondary containment bin to capture any potential leaks.
Step 4.5: Arranging for Final Disposal
Laboratory personnel are not authorized to perform final chemical disposal. The only acceptable method is through your institution's established waste management program.
-
Contact EHS: When the waste container is 90% full, contact your institution's Environmental Health & Safety (EHS) or equivalent department.
-
Schedule Pickup: Follow their procedures to schedule a hazardous waste pickup.
-
Licensed Vendor: The EHS office will arrange for a licensed and insured hazardous waste disposal company to transport and dispose of the material. The most common and appropriate disposal method for this type of organic chemical is incineration at a permitted facility.[3][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of 1-Cyclohexyl-2,5-dimethylpyrrolidine waste.
Caption: Decision workflow for compliant waste management.
Prohibited Disposal Methods
To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden :
-
DO NOT Pour Down the Drain: This compound is presumed to be harmful to aquatic life and can damage plumbing systems.[3]
-
DO NOT Dispose in Regular Trash: Unidentified chemical waste in the municipal trash can cause fires, toxic exposures for sanitation workers, and environmental contamination.
-
DO NOT Evaporate in a Fume Hood: Intentionally evaporating chemical waste into the atmosphere is illegal and pollutes the environment.
By adhering to this guide, you contribute to a safe laboratory environment, protect our ecosystem, and ensure your institution remains in full compliance with all relevant regulations.
References
- TCI Chemicals. (2025, May 2). Safety Data Sheet: 1-Cyclohexyl-2-pyrrolidone.
- Sigma-Aldrich. (2014, August 16). 1-cyclohexyl-2-pyrrolidone (PDF).
- BenchChem. (2025). Proper Disposal of 1-Benzoylpyrrolidine: A Guide for Laboratory Professionals.
- Central Drug House (P) Ltd. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Ashland. (2016, October 17). Product Stewardship Summary - 2-Pyrrolidinone, 1-cyclohexyl-.
- Sigma-Aldrich. (2025, August 27). Safety Data Sheet.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 1-Cyclohexyl-2-pyrrolidinone.
- TCI Chemicals. (2025, October 31). Safety Data Sheet: 1-Cyclohexyl-2-pyrrolidone.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl-.
- MilliporeSigma. (2025, October 17). Safety Data Sheet.
- Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
- Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- Imyanitov, N. S. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4998.
- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
- Pipeline and Hazardous Materials Safety Administration. (n.d.). List of Hazardous Substances and Reportable Quantities.
- Eurofins. (2016, February 23). Federal (RCRA-TCLP) and State (Title 22-STLC, TTLC) Hazardous Waste Criteria.
- ACS Publications. (2025, June 21). Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines.
- Federal Register. (2023, December 6). Hazardous Waste Generator Improvements Rule, the Hazardous Waste Pharmaceuticals Rule, and the Definition of Solid Waste Rule; Technical Corrections.
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Personal protective equipment for handling 1-Cyclohexyl-2,5-dimethylpyrrolidine
The following technical guide details the safety, logistical, and operational protocols for handling 1-Cyclohexyl-2,5-dimethylpyrrolidine .
Notice of Technical Extrapolation: As of 2026, a dedicated, commercially standardized Safety Data Sheet (SDS) for 1-Cyclohexyl-2,5-dimethylpyrrolidine (CAS unassigned/rare) is not widely available in public chemical registries. The protocols below are derived from Structure-Activity Relationship (SAR) analysis, utilizing data from homologous tertiary amines (e.g., N-cyclohexylpyrrolidine, 2,5-dimethylpyrrolidine) to establish a "Worst-Case Scenario" safety profile.
Hazard Identification & Risk Assessment
Treat this compound as a Corrosive, Combustible Liquid . It is a sterically hindered tertiary amine, meaning while its nucleophilicity is reduced, its basicity and lipophilicity (ability to penetrate skin) remain high.
GHS Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |
| Flammable Liquids | 4 | H227: Combustible liquid (Est. Flash Point >60°C).[1] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. |
| Acute Toxicity (Dermal) | 3 | H311: Toxic in contact with skin (high lipophilicity). |
Physical Property Estimates (SAR)
-
State: Colorless to yellow oil.
-
Odor: Amine-like, fishy, or ammonia-like (pungent).
-
Boiling Point: ~210–230°C (Atmospheric).
-
Flash Point: ~65–85°C (Estimated).
-
Solubility: Immiscible in water; miscible in DCM, Ethyl Acetate, Methanol.
The Defense System: Personal Protective Equipment (PPE)
Do not rely on standard latex or thin nitrile gloves. This compound's lipophilic cyclohexyl ring facilitates rapid permeation through standard laboratory rubber.
Glove Selection Protocol
| Glove Material | Thickness | Breakthrough Time | Usage Context |
| Silver Shield / 4H (Laminate) | 0.07 mm | >480 min | Mandatory for spill cleanup or immersion. |
| High-Grade Nitrile | >0.11 mm | 15–30 min | Splash protection only. Change immediately upon contact. |
| Viton / Butyl | >0.30 mm | >240 min | Excellent durability; recommended for bulk transfer. |
Respiratory Protection[2]
-
Scenario A (Fume Hood): Not required if sash is at working height and face velocity is >0.5 m/s.
-
Scenario B (Spill/Outside Hood): Full-face respirator with Type A (Brown) cartridge for organic vapors and amines.
Visualizing PPE Selection
The following decision tree dictates the required PPE based on your operational scale.
Figure 1: PPE Decision Matrix for handling lipophilic amines.
Operational Handling Protocol
A. Storage & Stability
-
Atmosphere: Store under inert gas (Argon or Nitrogen). Amines react with atmospheric CO₂ to form carbamates (white crusts), degrading purity.
-
Container: Glass or Stainless Steel. Avoid Aluminum (amines can corrode aluminum at high temperatures).
-
Segregation: Store away from Strong Oxidizers (e.g., peroxides, nitric acid) and Acid Chlorides/Anhydrides (violent exothermic reaction).
B. Transfer & Weighing
-
Tare: Tare the receiving flask before adding the amine to avoid bringing the stock bottle to the balance.
-
Syringe Technique: For volumes < 20 mL, use a glass syringe with a long needle (Deflected Point/Huber) to pierce the septum.
-
Why? Pouring introduces oxygen and increases spill risk.
-
-
Quenching Needles: Immediately rinse used needles in a beaker of 5% Aqueous Acetic Acid or Dilute HCl before disposal. This neutralizes residual amine, preventing fumes in the sharps bin.
Emergency Response: Spills & Exposure
Do not use water immediately on a large spill. The exothermic reaction with water can volatilize the amine, creating a toxic vapor cloud.
Spill Cleanup Workflow
Figure 2: Step-by-step spill response protocol.
First Aid
-
Skin Contact: Immediate flush with water for 15 minutes. Do not use vinegar on skin burns (exothermic neutralization can worsen thermal injury). Use water only.
-
Eye Contact: Irrigate immediately. Speed is critical to prevent corneal opacification.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
Disposal Strategy
Never pour amines down the drain. They are toxic to aquatic life and can damage plumbing seals.
| Waste Stream | Description | Pre-Treatment |
| Stream A: Organic Basic | Pure amine or solvent mixtures (e.g., Amine + DCM). | None. Label as "Flammable, Corrosive, Basic". |
| Stream B: Aqueous Basic | Aqueous washes from workup. | Check pH. If >12, adjust to pH 10-11 if required by facility, otherwise label as "Caustic Aqueous Waste". |
| Stream C: Solid Waste | Contaminated silica, paper towels, gloves. | Double bag in polyethylene. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73333, N-Cyclohexyl-2-pyrrolidone (Analogous Solvent Data). Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Pyrrolidine (General Amine Hazards). Retrieved from [Link]
-
Organic Syntheses (1941). 2,5-Dimethylpyrrole (Precursor Synthesis & Properties). Org.[1] Synth. 21, 67. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
